Pomalidomide-CO-C5-Br
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
6-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O5/c20-10-3-1-2-7-14(24)21-12-6-4-5-11-16(12)19(28)23(18(11)27)13-8-9-15(25)22-17(13)26/h4-6,13H,1-3,7-10H2,(H,21,24)(H,22,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBULHVGDSQILSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Pomalidomide-CO-C5-Br: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-CO-C5-Br is a crucial chemical tool in the rapidly advancing field of targeted protein degradation (TPD). It is a synthetic molecule that conjugates the E3 ubiquitin ligase ligand pomalidomide with a five-carbon alkyl bromide linker.[1][2] Pomalidomide is a well-established binder of the Cereblon (CRBN) E3 ubiquitin ligase, and the terminal bromine on the linker serves as a reactive site for conjugation to a ligand of a protein of interest (POI).[3] This bifunctional nature makes this compound an essential building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound. It includes detailed experimental protocols for its use in PROTAC synthesis and validation, as well as visualizations of the key signaling pathways and experimental workflows.
Chemical Structure and Properties
This compound, with the IUPAC name 6-bromo-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide, is a solid compound. Its structure is characterized by the pomalidomide moiety, which binds to the CRBN E3 ligase, and a C5 alkyl chain terminating in a bromine atom, which allows for covalent linkage to a target protein ligand.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 6-bromo-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide | |
| Synonyms | Pomalidomide-4'-CO-C5-Br | [2] |
| CAS Number | 2227423-38-1 | [2] |
| Molecular Formula | C19H20BrN3O5 | |
| Molecular Weight | 450.29 g/mol | [3] |
| Physical Form | Solid | |
| Purity | ≥95% (by HPLC) | |
| Storage | Store at 2-8°C in an inert atmosphere. |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Data | Description |
| ¹H NMR | Data not publicly available. A predicted spectrum for the pomalidomide core is available.[4][5] |
| Mass Spectrometry | Data not publicly available. The fragmentation pattern of the pomalidomide core has been described.[6] |
Mechanism of Action in PROTACs
This compound serves as the E3 ligase-recruiting component of a PROTAC. Once conjugated to a POI-binding ligand, the resulting PROTAC molecule acts as a molecular bridge, bringing the target protein into close proximity with the CRBN E3 ubiquitin ligase complex. This induced proximity triggers the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol describes a general method for synthesizing a PROTAC via a nucleophilic substitution (SN2) reaction between this compound and a POI ligand containing a nucleophilic functional group (e.g., an amine or thiol).
Materials:
-
This compound
-
POI ligand with a nucleophilic handle (e.g., -NH2, -SH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3))
-
Inert atmosphere (e.g., nitrogen or argon)
-
Reaction vessel, magnetic stirrer, and heating mantle/oil bath
-
Standard laboratory glassware for workup and purification
-
Purification system (e.g., flash column chromatography or preparative HPLC)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the POI ligand (1.0 equivalent) and this compound (1.0-1.2 equivalents) in anhydrous DMF.
-
Base Addition: Add the non-nucleophilic base (2-3 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired PROTAC molecule.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western Blot Analysis for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to assess the efficacy of a synthesized pomalidomide-based PROTAC in degrading its target protein in a cellular context.[7][8][9]
Materials:
-
Cell line expressing the protein of interest
-
Synthesized PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis apparatus, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for the loading control antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
Mandatory Visualizations
Conclusion
This compound is a versatile and indispensable tool for the development of PROTACs. Its well-defined mechanism of recruiting the CRBN E3 ligase and the presence of a reactive handle for straightforward conjugation make it a valuable starting material for researchers in academia and the pharmaceutical industry. The protocols and workflows outlined in this guide provide a solid foundation for the synthesis and evaluation of novel protein degraders, paving the way for the development of new therapeutics for a wide range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. This compound, 2227423-38-1 | BroadPharm [broadpharm.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0256694) [hmdb.ca]
- 5. Pomalidomide(19171-19-8) 1H NMR [m.chemicalbook.com]
- 6. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Pomalidomide-CO-C5-Br in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate disease-causing proteins by hijacking the cell's endogenous protein degradation machinery. Pomalidomide, a derivative of thalidomide, is a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase, making it a cornerstone in the development of CRBN-based PROTACs. This technical guide provides a comprehensive overview of the mechanism of action of PROTACs utilizing a pomalidomide core, with a specific focus on structures incorporating a C5-bromo linker, such as Pomalidomide-CO-C5-Br.
This document details the core mechanism of PROTAC action, from ternary complex formation to target protein ubiquitination and subsequent degradation. It provides quantitative data for representative pomalidomide-based PROTACs, detailed experimental protocols for their characterization, and visual representations of key pathways and workflows to facilitate a deeper understanding and application of this technology in research and drug development.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The fundamental mechanism of a pomalidomide-based PROTAC is to act as a molecular bridge, bringing a target Protein of Interest (POI) into close proximity with the CRBN E3 ubiquitin ligase complex. This induced proximity triggers the ubiquitination and subsequent degradation of the POI by the 26S proteasome. This compound is a functionalized derivative of pomalidomide designed for the synthesis of PROTACs, where the pomalidomide moiety serves as the E3 ligase recruiter, and the C5-bromo linker provides a reactive handle for conjugation to a POI-binding ligand.
The key steps in the mechanism of action are as follows:
-
Ternary Complex Formation: The PROTAC molecule, with its two distinct warheads, simultaneously binds to the target POI and the CRBN E3 ligase, forming a transient ternary complex (POI-PROTAC-CRBN). The stability and conformation of this complex are critical for the efficiency of the subsequent steps.[1] The linker, in this case, a C5 alkyl chain, plays a crucial role in optimizing the orientation and interactions between the POI and CRBN.
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is not degraded in this process and can subsequently engage in further catalytic cycles of degradation.
The C5 position on the pomalidomide phthalimide ring is a strategic point for linker attachment. Modifications at this position have been shown to minimize the off-target degradation of endogenous zinc-finger proteins, a potential liability of some pomalidomide-based PROTACs, thereby improving the selectivity profile of the degrader.[2][3]
Figure 1: General mechanism of action of a pomalidomide-based PROTAC.
Downstream Signaling: A Case Study of BRD4 Degradation
Bromodomain-containing protein 4 (BRD4) is a well-studied epigenetic reader and a prime target for PROTAC-mediated degradation in oncology. BRD4 plays a critical role in the transcription of key oncogenes, including c-MYC. The degradation of BRD4 by a pomalidomide-based PROTAC leads to a cascade of downstream effects, ultimately resulting in reduced cancer cell proliferation and survival.
Figure 2: Downstream signaling pathway of BRD4 degradation by a pomalidomide-based PROTAC.
Quantitative Data
The efficacy of PROTACs is primarily assessed by their DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation) values. The binding affinity (Kd) of the PROTAC to both the target protein and the E3 ligase is also a critical parameter. Below are tables summarizing representative data for various pomalidomide-based PROTACs.
Note: Data for PROTACs synthesized specifically from this compound is not extensively available in the public domain. The following data is for closely related C5-substituted pomalidomide-based PROTACs and serves as a reference.
Table 1: Degradation Efficacy of Representative Pomalidomide-Based PROTACs
| Target Protein | PROTAC Name | DC50 (nM) | Dmax (%) | Cell Line |
|---|---|---|---|---|
| HDAC8 | ZQ-23 | 147 | 93 | Not Specified |
| BRD4 | PROTAC 1 | <1 | >90 | Burkitt's Lymphoma |
| CDK6 | CP-10 | ~10 | 89 | U251 |
| BTK | P13I | ~10 | >90 | Ramos |
Table 2: Binding Affinities of Pomalidomide to CRBN
| Ligand | Dissociation Constant (Kd) (nM) |
|---|
| Pomalidomide | ~157 |
Experimental Protocols
Accurate characterization of pomalidomide-based PROTACs requires a suite of biochemical and cellular assays. Detailed protocols for key experiments are provided below.
In Vitro Protein Degradation Assay (Western Blot)
This is the primary assay to confirm and quantify the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the POI
-
Complete cell culture medium
-
Pomalidomide-based PROTAC
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-POI, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[4]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.[4]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting: Block the membrane and probe with primary antibodies against the POI and a loading control, followed by incubation with the appropriate HRP-conjugated secondary antibodies.[4]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.[5][6]
Figure 3: Experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.
Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a robust method to measure the formation of the ternary complex in a biochemical setting.
Materials:
-
Purified, tagged POI (e.g., GST-tagged)
-
Purified, tagged CRBN-DDB1 complex (e.g., His-tagged)
-
Pomalidomide-based PROTAC
-
TR-FRET donor antibody (e.g., Tb-anti-GST)
-
TR-FRET acceptor-labeled antibody (e.g., AF488-anti-His)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare solutions of the tagged proteins and antibodies at optimized concentrations.[7]
-
Assay Plate Setup: In a microplate, add the POI, the CRBN-DDB1 complex, and the PROTAC dilutions.
-
Incubation: Incubate the plate for a defined period (e.g., 60-180 minutes) at room temperature to allow for complex formation.[8]
-
Antibody Addition: Add the donor and acceptor antibodies to the wells.
-
Final Incubation: Incubate the plate for another defined period to allow for antibody binding.
-
Measurement: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where high concentrations can lead to the "hook effect" due to the formation of binary complexes.[7][8]
Figure 4: Experimental workflow for a TR-FRET assay to measure ternary complex formation.
Conclusion
Pomalidomide-based PROTACs, including those synthesized from this compound, are powerful tools for inducing the selective degradation of target proteins. Their mechanism of action, centered on the formation of a productive ternary complex with the CRBN E3 ligase, offers a catalytic mode of target elimination with significant therapeutic potential. A thorough understanding of this mechanism, coupled with robust quantitative and qualitative experimental validation, is essential for the successful design and development of novel protein degraders. This guide provides the foundational knowledge and experimental frameworks to aid researchers in advancing the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Role of Pomalidomide-CO-C5-Br as a Cereblon (CRBN) Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide, a thalidomide analog, is a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] Its ability to bind to CRBN has established it as a cornerstone in the field of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth analysis of Pomalidomide-CO-C5-Br, a functionalized derivative of pomalidomide designed as a versatile Cereblon ligand for the synthesis of PROTACs. While specific quantitative data for the this compound derivative is not extensively available in the public domain, this guide will leverage data from its parent molecule, pomalidomide, and structurally related C5-functionalized analogs to provide a comprehensive overview of its mechanism of action, binding affinity, and application in experimental settings.
Pomalidomide functions as a "molecular glue," redirecting the substrate specificity of the CRL4-CRBN E3 ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] In the context of PROTACs, the pomalidomide moiety serves as the E3 ligase-recruiting ligand. This compound incorporates a C5 linker with a terminal bromide, providing a reactive handle for covalent attachment to a linker connected to a target protein-binding ligand. This modular design allows for the generation of heterobifunctional degraders capable of targeting a wide array of proteins for degradation.[2]
Mechanism of Action
The fundamental mechanism of a PROTAC utilizing a this compound ligand involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
dot
References
Pomalidomide-CO-C5-Br: A Technical Guide for Researchers
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals working with Pomalidomide-CO-C5-Br. This molecule is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to selectively eliminate disease-causing proteins. This compound incorporates the Pomalidomide moiety, which recruits the E3 ubiquitin ligase Cereblon (CRBN), connected to a C5 alkyl linker with a terminal bromine atom, allowing for conjugation to a target protein ligand.
Core Compound Properties
This compound is a solid material with a purity of approximately 95%. For long-term storage, it is recommended to keep the compound in an inert atmosphere at a temperature between 2-8°C.
Solubility Data
Table 1: Solubility of Pomalidomide
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL |
| Dimethylformamide (DMF) | ~10 mg/mL |
| Aqueous Buffers (e.g., PBS, pH 7.2) | Sparingly soluble (~0.14 mg/mL in a 1:6 DMSO:PBS solution)[1] |
| Various pH solutions | Low solubility (~0.01 mg/mL)[2] |
Table 2: Solubility of Pomalidomide-Linker Conjugates
| Compound | Solvent | Solubility | Notes |
| Pomalidomide-PEG3-azide | DMSO | 200 mg/mL | Requires sonication; hygroscopic DMSO can impact solubility.[3] |
| Pomalidomide-PEG4-COOH | DMSO | 100 mg/mL | Requires sonication; hygroscopic DMSO can impact solubility.[4] |
| Pomalidomide-amido-PEG3-C2-NH2 | DMSO | 100 mg/mL | Requires sonication; hygroscopic DMSO can impact solubility.[5] |
| Pomalidomide-PEG3-C2-NH2 TFA | DMSO | 100 mg/mL | Requires sonication.[6] |
| Ethanol | 100 mg/mL | Requires sonication.[6] | |
| H₂O | 16.67 mg/mL | Requires sonication.[6] |
Stability Data
Specific stability data for this compound is not publicly available. However, the parent compound, Pomalidomide, is noted to be stable under recommended storage conditions.[2] The stability of the linker is a critical factor in the overall stability of a PROTAC molecule. A study on thalidomide- and lenalidomide-linker conjugates provides insights into the hydrolytic stability of such molecules.
Table 3: Hydrolytic Stability of Thalidomide-Linker Conjugates in pH 7.4 Buffer
| Linker Type | Remaining Compound after 24h (%) |
| Aminoalkyl | High |
| Methylamino-acyl | High |
| Alkylether | High |
| Note: Data is generalized from a study on various linker types and does not represent this compound specifically. The stability of the C5 alkyl linker in this compound is expected to be high under physiological conditions due to the robustness of carbon-carbon bonds. |
Experimental Protocols
Solubility Determination Protocol (Shake-Flask Method)
This protocol outlines a standard method for determining the solubility of a compound like this compound.
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., DMSO, PBS) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to pellet the excess undissolved solid.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
In Vitro Stability Assay Protocol (pH and Plasma Stability)
This protocol is designed to assess the stability of this compound under different physiological conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Incubation:
-
pH Stability: Add the stock solution to buffer solutions of different pH values (e.g., pH 4.5, 7.4, 9.0) to a final concentration of approximately 10 µM.
-
Plasma Stability: Add the stock solution to human or mouse plasma to a final concentration of approximately 10 µM.
-
-
Time Points: Incubate the samples at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Reaction Quenching (for plasma samples): Precipitate plasma proteins by adding an equal volume of cold acetonitrile. Centrifuge to pellet the proteins.
-
Analysis: Analyze the supernatant (for plasma samples) or the buffer samples directly by HPLC to quantify the amount of the intact compound remaining.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point to determine the degradation rate.[7]
Visualizations
Pomalidomide-Based PROTAC Mechanism of Action
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for evaluating PROTAC-mediated protein degradation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to Pomalidomide-based PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the development of Proteolysis-Targeting Chimeras (PROTACs) that utilize Pomalidomide as a Cereblon (CRBN) E3 ubiquitin ligase ligand. It covers the core mechanism of action, a typical development workflow, quantitative data for representative molecules, and detailed experimental protocols for key assays.
Introduction: Harnessing the Cell's Disposal System
Proteolysis-Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality that eliminates specific unwanted proteins by co-opting the cell's own protein degradation machinery.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[2]
These heterobifunctional molecules consist of three key components:[3][4]
-
A "warhead" ligand that binds to a target Protein of Interest (POI).
-
An E3 ligase-recruiting ligand that docks to an E3 ubiquitin ligase.
-
A flexible linker that connects the two ligands.
Pomalidomide, an analog of thalidomide, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[5][6] Its robust binding affinity and well-understood mechanism make it a cornerstone for the design of CRBN-recruiting PROTACs.[3][5][7]
Mechanism of Action: The Ternary Complex
The function of a Pomalidomide-based PROTAC is to act as a molecular bridge, inducing proximity between the target protein and the CRBN E3 ligase complex (part of the CUL4A-DDB1-CRBN-Rbx1 complex).[3][7] This process unfolds in a catalytic cycle:
-
Ternary Complex Formation : The PROTAC simultaneously binds to the POI and CRBN, forming a transient ternary complex (POI-PROTAC-CRBN).[1][3] This is the critical step for inducing degradation.
-
Ubiquitination : The proximity forces the E3 ligase to transfer ubiquitin molecules from a charged E2 enzyme to lysine residues on the surface of the POI, creating a polyubiquitin chain.[3][7]
-
Proteasomal Degradation : This polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery.[1] The proteasome unfolds and degrades the tagged POI into small peptides.[3][7]
-
Recycling : The PROTAC molecule is then released and can catalyze further rounds of degradation, distinguishing it from traditional occupancy-driven inhibitors.[1][3]
The PROTAC Development Workflow
The development of an effective Pomalidomide-based PROTAC is a multi-step, iterative process that requires careful optimization of each component.
Quantitative Data of Representative PROTACs
The efficacy of a PROTAC is defined by key quantitative parameters such as DC₅₀ (the concentration for 50% degradation), Dₘₐₓ (the maximum degradation percentage), and IC₅₀/EC₅₀ (the concentration for 50% inhibition of a biological function, like cell viability).
Table 1: Examples of Pomalidomide-Based PROTACs
| PROTAC Name | Target Protein | Warhead (Target Ligand) | Disease Area |
| dBET1 | BRD4 | JQ1 | Cancer |
| ARV-110 | Androgen Receptor (AR) | AR Antagonist | Prostate Cancer[8][9] |
| Compound 16 | EGFR | EGFR Kinase Inhibitor | Cancer[10][11] |
| ARV-825 | BRD4 | OTX015 | Cancer[12] |
Table 2: Representative Quantitative Efficacy Data
| PROTAC Name | Cell Line | DC₅₀ | Dₘₐₓ | IC₅₀ / EC₅₀ (Viability) |
| dBET1 | MV4;11 | Not Reported | >98% | 160 nM[12] |
| ARV-110 | VCaP | ~1 nM | >95% | Not Reported |
| Compound 16 | A549 | Not Reported | 96% | 0.10 µM (EGFRWT Kinase)[10][11] |
| ARV-825 | MM1.S | Not Reported | >95% | 5.7 nM[12] |
Note: Data is compiled from different studies and experimental conditions may vary.
Key Experimental Protocols
Successful PROTAC development relies on a suite of robust biochemical and cellular assays.
Protocol 1: General Synthesis of a Pomalidomide-based PROTAC via Click Chemistry
This protocol describes a common method for synthesizing a PROTAC by conjugating a Pomalidomide-azide derivative with an alkyne-modified warhead.[13]
-
Synthesis of Pomalidomide-Linker-Azide :
-
Dissolve Pomalidomide (1.0 eq) in DMF.
-
Add potassium carbonate (2.0 eq) and an excess of a dibromo-alkane linker (e.g., 1,5-dibromopentane, 3.0 eq).[7]
-
Stir the reaction at 60°C for 12 hours. Purify the resulting bromo-intermediate by column chromatography.[7]
-
Dissolve the purified intermediate (1.0 eq) in DMF and add sodium azide (3.0 eq).[7]
-
Stir at 60°C for 6 hours. After aqueous workup and extraction, purify the final Pomalidomide-linker-azide product.[7]
-
-
Click Chemistry (CuAAC Reaction) :
-
In a reaction vial, dissolve the alkyne-modified warhead ligand (1.0 eq) and Pomalidomide-linker-azide (1.05 eq) in a suitable solvent (e.g., t-BuOH/water).[13]
-
Add a copper(I) source, such as copper(II) sulfate (0.1 eq), and a reducing agent, like sodium ascorbate (0.2 eq).[13]
-
Stir the reaction at room temperature for 4-12 hours, monitoring completion by LC-MS.[13]
-
-
Purification : Purify the final PROTAC product using reverse-phase HPLC. Confirm identity and purity by LC-MS and NMR.
Protocol 2: Western Blot for Target Protein Degradation
This is the gold-standard assay to quantify the reduction in target protein levels.[2]
-
Cell Culture and Treatment : Plate cells at a density to achieve 70-80% confluency. Allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time course (e.g., 4, 8, 16, 24 hours).[2][14]
-
Cell Lysis : After treatment, wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[4][14]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[4][14]
-
Sample Preparation and SDS-PAGE : Normalize protein concentrations. Add 4X Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.[2][14]
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[2]
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein. Also, probe a separate membrane or the same one (if stripped) with an antibody for a loading control (e.g., GAPDH, Vinculin).[14]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
-
Detection and Analysis : Add an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ.[2]
Protocol 3: TR-FRET Assay for Ternary Complex Formation
Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a proximity-based assay used to confirm that the PROTAC induces the formation of the POI-PROTAC-CRBN complex.[15][16]
-
Reagent Preparation : Use a purified, tagged target protein (e.g., His-tagged POI) and a tagged CRBN-DDB1 complex (e.g., GST-tagged). Select a matched TR-FRET donor-acceptor pair of antibodies (e.g., Tb-anti-His [donor] and d2-anti-GST [acceptor]).
-
Assay Setup : In a microplate, add the POI, the CRBN complex, and the donor/acceptor antibodies in assay buffer.
-
PROTAC Addition : Add a serial dilution of the PROTAC compound to the wells. Include controls such as the warhead alone and Pomalidomide alone, which should not produce a signal.[15][17]
-
Incubation : Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to allow the complex to form and reach equilibrium.
-
Measurement : Read the plate on a TR-FRET-enabled plate reader, measuring emission at two wavelengths (one for the donor, one for the acceptor).
-
Data Analysis : Calculate the TR-FRET ratio. A bell-shaped curve is typically observed when plotting the signal against PROTAC concentration.[18] The peak of the curve represents the optimal concentration for ternary complex formation, while the "hook effect" at high concentrations is caused by the formation of unproductive binary complexes.
Protocol 4: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, to measure the cytotoxic or cytostatic effects of a PROTAC.[19]
-
Cell Seeding : Seed cells in an opaque-walled 96-well or 384-well plate at a predetermined optimal density.[20]
-
Compound Treatment : Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 24, 48, or 72 hours).
-
Plate Equilibration : Equilibrate the plate to room temperature for approximately 30 minutes.[21]
-
Reagent Preparation : Reconstitute the CellTiter-Glo® substrate with the buffer to form the CellTiter-Glo® Reagent.[20]
-
Assay Execution : Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[21]
-
Lysis and Signal Stabilization : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21][22]
-
Measurement : Record the luminescence using a plate-reading luminometer.
-
Data Analysis : Normalize the data to vehicle-treated controls and plot the results to determine the IC₅₀ or EC₅₀ value.
Pomalidomide's Native Signaling Pathway
Understanding Pomalidomide's intrinsic mechanism of action is key to its application in PROTACs. As a "molecular glue," Pomalidomide binds to CRBN and induces the degradation of specific "neo-substrates," primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][23] This action underlies its therapeutic effects in multiple myeloma and provides the foundational mechanism that PROTACs exploit and redirect toward new targets.[6][24]
Conclusion
Pomalidomide-based PROTACs represent a powerful and versatile strategy for targeted protein degradation. By leveraging the well-characterized interaction between Pomalidomide and the CRBN E3 ligase, researchers can effectively hijack the ubiquitin-proteasome system to eliminate disease-causing proteins. Success in this field requires a rigorous, interdisciplinary approach combining rational design, chemical synthesis, and a robust suite of biochemical and cellular assays to optimize linker composition, ternary complex formation, and ultimately, potent and selective protein degradation. This guide serves as a foundational resource for professionals entering this exciting and rapidly evolving area of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFR<sup>WT</sup> and EGFR<sup>T790M</sup> - ProQuest [proquest.com]
- 12. Protein Targeting Chimeric Molecules Specific for Bromodomain and Extra-terminal Motif Family Proteins are Active Against Pre-Clinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 20. OUH - Protocols [ous-research.no]
- 21. ch.promega.com [ch.promega.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jove.com [jove.com]
In-Depth Technical Guide to Pomalidomide-CO-C5-Br: A Core Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pomalidomide-CO-C5-Br, a pivotal building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's natural protein disposal machinery to eliminate disease-causing proteins. This document details the chemical properties, synthesis, and application of this compound in the creation and evaluation of potent and selective protein degraders.
Core Compound Data
This compound is a derivative of pomalidomide, an immunomodulatory drug that is a known ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This compound is functionalized with a C5 linker terminating in a bromine atom, which serves as a reactive handle for conjugation to a ligand that binds to a specific protein of interest.
| Property | Value |
| CAS Number | 2227423-38-1 |
| Molecular Weight | 450.289 g/mol |
| Molecular Formula | C₁₉H₂₀BrN₃O₅ |
| Synonyms | Pomalidomide-4'-CO-C5-Br |
| Functional Role | E3 Ligase Ligand-Linker Conjugate for PROTAC Synthesis |
| Purity (Typical) | ≥95% (HPLC) |
| Appearance | Solid |
| Storage Conditions | Refrigerated (2-8°C), Inert Atmosphere |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs synthesized using this compound function by inducing the selective degradation of a target protein. The pomalidomide moiety of the PROTAC binds to the CRBN E3 ligase, while the other end of the molecule, conjugated via the C5-Br linker, binds to the protein of interest. This brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to the target protein. This polyubiquitination marks the protein for degradation by the 26S proteasome.
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step protocol for the synthesis of this compound is proprietary to various chemical suppliers, a generalizable synthetic route can be inferred from the synthesis of analogous compounds. The key step involves the nucleophilic aromatic substitution (SNAr) reaction of a pomalidomide precursor with a bifunctional C5 linker containing a terminal bromine.
Representative Synthesis Workflow:
PROTAC Synthesis via Conjugation
The terminal bromine of this compound allows for its conjugation to a ligand for a protein of interest (POI), which typically contains a nucleophilic functional group (e.g., an amine or a thiol).
General Protocol for Conjugation:
-
Dissolve the POI ligand (1.0 equivalent) in a suitable aprotic solvent (e.g., DMF or DMSO).
-
Add a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equivalents) to the solution.
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by LC-MS.
-
Upon completion, quench the reaction and purify the resulting PROTAC molecule using reverse-phase HPLC.
Evaluation of PROTAC Activity
3.3.1. Target Protein Degradation Assay (Western Blot)
This assay quantifies the reduction in the level of the target protein following treatment with the PROTAC.
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
3.3.2. Cell Viability Assay
This assay assesses the functional consequence of target protein degradation on cell proliferation and survival.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a reagent for an ATP-based assay like CellTiter-Glo®) and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
3.3.3. Ternary Complex Formation Assay (Co-Immunoprecipitation)
This assay confirms the PROTAC-induced interaction between the target protein and the E3 ligase.
-
Cell Treatment: Treat cells with the PROTAC or vehicle control. It is often beneficial to pre-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ternary complex.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-CRBN) or the target protein.
-
Capture the antibody-protein complexes using Protein A/G beads.
-
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the presence of both the target protein and the E3 ligase. The detection of the target protein in the E3 ligase immunoprecipitate (and vice versa) confirms the formation of the ternary complex.
Signaling Pathways
The downstream effects of a pomalidomide-based PROTAC are dependent on the function of the targeted protein. For instance, the degradation of a key kinase in a signaling cascade will lead to the downregulation of that pathway.
The C5 Linker in Pomalidomide Derivatives: A Technical Guide to Structure, Function, and Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide, a potent immunomodulatory drug (IMiD), has garnered significant attention in drug discovery, not only for its therapeutic effects in multiple myeloma but also as a cornerstone for the development of Proteolysis Targeting Chimeras (PROTACs).[1] Its ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase has made it a popular choice for hijacking the ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[1][2] A critical aspect in the design of pomalidomide-based PROTACs is the strategic attachment of a linker, with the C5 position of the phthalimide ring emerging as a key modification point.
This technical guide provides an in-depth exploration of the C5 linker in pomalidomide derivatives, focusing on its role in structure-activity relationships, its impact on ternary complex formation, and its significance in the development of effective and selective protein degraders. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the underlying biological pathways and experimental workflows.
The Role of the C5 Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but a critical component that influences the molecule's overall efficacy.[3] For pomalidomide-based PROTACs, modifications at the C5 position of the phthalimide ring have been shown to be particularly advantageous.[3][4]
Key advantages of C5 substitution include:
-
Reduced Off-Target Effects: Linker attachment at the C5 position can mitigate the off-target degradation of endogenous zinc finger transcription factors, a known liability associated with some pomalidomide-based PROTACs where the linker is attached at other positions.[3][4] This improved selectivity can lead to a better therapeutic window and reduced toxicity.
-
Enhanced Degradation Activity: Studies comparing C4- and C5-substituted pomalidomide have indicated that C5-substitution can result in higher degradation activity for the target protein.[3] The precise orientation afforded by the C5 linker is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for pomalidomide and its derivatives, focusing on Cereblon binding affinity and the degradation efficiency of C5-linked PROTACs.
Table 1: Cereblon Binding Affinity of Pomalidomide and Related IMiDs
| Compound | Binding Affinity (Kd) to CRBN | Binding Affinity (IC50) to CRBN-DDB1 | Assay Method |
| Pomalidomide | ~157 nM[5] | ~1.2 µM[6], ~2 µM[6], ~3 µM[5] | Competitive Titration[6], Competitive Binding Assay[6], TR-FRET[6] |
| Lenalidomide | ~178 nM[5] | ~1.5 µM[6], ~2 µM[6], ~3 µM[5] | Competitive Titration[6], Competitive Binding Assay[6], TR-FRET[6] |
| Thalidomide | ~250 nM[5] | ~30 µM[5] | Competitive Titration[5] |
Note: While specific binding data for C5-functionalized pomalidomide is not extensively available in the public domain, its utility is predicated on the high-affinity interaction of the parent molecule, pomalidomide, with CRBN.[6]
Table 2: Degradation Efficiency of a Representative C5-Linked Pomalidomide PROTAC
| PROTAC | Target Protein | Cell Line | DC50 | Dmax |
| Pomalidomide-C5-Dovitinib | FLT3-ITD | MOLM-13 | 9.5 nM | Not Specified |
| Pomalidomide-C5-Dovitinib | FLT3-ITD | MV4-11 | 9.2 nM | Not Specified |
Data for Pomalidomide-C5-Dovitinib is presented as IC50 values for antiproliferative activity, which is a downstream consequence of target degradation.[1]
Table 3: Neosubstrate Degradation by Pomalidomide
| Compound | Target Protein | Cell Line | DC50 | Dmax |
| Pomalidomide | Aiolos (IKZF3) | MM.1S | 8.7 nM | >95% |
This table provides baseline degradation data for a known neosubstrate of pomalidomide.[5]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.[7]
Experimental Workflow: Synthesis of Pomalidomide-C5-Azide
Caption: Synthetic workflow for pomalidomide-C5-azide.[7]
Experimental Workflow: Western Blot for Protein Degradation
Caption: Workflow for quantifying protein degradation via Western Blot.[5][8]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following section outlines key protocols for the synthesis and evaluation of C5-linked pomalidomide derivatives.
Synthesis of Pomalidomide-C5-Azide
This protocol describes a representative synthesis of pomalidomide-C5-azide, a versatile building block for PROTAC development.[7]
Step 1: Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione [7]
-
To a solution of pomalidomide (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (DCM) (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Synthesis of Pomalidomide-C5-Azide [7]
-
To a solution of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq) in DMF, add sodium azide (3.0 eq).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pomalidomide-C5-azide.
Cereblon Binding Assay (Fluorescence Polarization)
This assay quantitatively determines the binding affinity of a ligand to CRBN.[5]
Reagents and Materials:
-
Purified recombinant human CRBN protein.
-
Fluorescently labeled tracer ligand that binds to CRBN.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
384-well, low-volume, black microplates.
-
Test compounds serially diluted in DMSO.
Procedure:
-
Add a fixed concentration of the fluorescent tracer and CRBN protein to each well of the microplate.
-
Add varying concentrations of the test compound to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Measure fluorescence polarization using a suitable plate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Protein Degradation
This method is used to quantify the reduction in the level of a target protein following treatment with a PROTAC.[8]
Procedure:
-
Cell Culture and Treatment: Plate cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specific duration (e.g., 24 hours), including a vehicle control.
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and add lysis buffer. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane of an SDS-PAGE gel and separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against the protein of interest and a loading control. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Incubate the membrane with an ECL substrate and image the blot. Quantify the band intensities and normalize to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[5][8]
Conclusion
The C5 position of the pomalidomide phthalimide ring represents a privileged site for linker attachment in the design of PROTACs. This modification can enhance degradation potency and, critically, improve the selectivity profile by reducing off-target effects. The data and protocols presented in this guide underscore the importance of rational linker design in the development of next-generation targeted protein degraders. Further exploration of the C5 linker's length, rigidity, and chemical composition will undoubtedly continue to yield novel and highly effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Pomalidomide-CO-C5-Br: A Technical Guide to its Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins that are often intractable with conventional inhibitor-based approaches. At the heart of this strategy are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively destroy proteins of interest. Pomalidomide, a derivative of thalidomide, is a potent and widely utilized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system.[1][2] This technical guide focuses on the application of Pomalidomide-CO-C5-Br, a versatile building block for the synthesis of pomalidomide-based PROTACs, in the field of targeted protein degradation. We will delve into its mechanism of action, provide a framework for the design and evaluation of resulting PROTACs, and present relevant quantitative data and experimental protocols.
The Role of Pomalidomide in PROTACs
Pomalidomide functions as the E3 ligase-recruiting moiety within a PROTAC.[1][2] By binding to CRBN, it allows the PROTAC to bring a target protein into close proximity with the E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[1] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1] The selection of the E3 ligase ligand and the linker technology are critical for the efficacy and selectivity of the PROTAC.
The linker, in particular, plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3] The length, composition, and attachment point of the linker can significantly influence the potency and selectivity of the degrader.[3]
This compound: A Key Building Block
This compound is a derivative of pomalidomide that incorporates a five-carbon alkyl chain with a terminal bromide. This functionalized linker serves as a convenient handle for the covalent attachment of a ligand that binds to the protein of interest, thus completing the PROTAC structure. The C5 linker provides spatial separation between the pomalidomide core and the target-binding ligand, which is often crucial for the formation of a stable and productive ternary complex.[1]
Modifications at the C5 position of the pomalidomide scaffold have been shown to be advantageous. Shifting the linker attachment point from the more traditionally used C4 position to the C5 position can sterically hinder the interaction with off-target zinc finger proteins, a common challenge with earlier generation pomalidomide-based PROTACs. This can lead to a more favorable selectivity profile with reduced off-target effects and improved on-target potency.
Quantitative Data for Pomalidomide-Based PROTACs
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. This is quantified by two key parameters:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation that can be achieved with the PROTAC.
While specific data for PROTACs synthesized directly with this compound is not extensively available in the public domain, the following tables summarize representative data for various pomalidomide-based PROTACs, including those with C5-substituted linkers, targeting different proteins. This data illustrates the potential potency and efficacy that can be achieved with this class of degraders.
Table 1: Performance of a C5-Alkyne Modified Pomalidomide-Based PROTAC Targeting Anaplastic Lymphoma Kinase (ALK) [4]
| PROTAC | Target Protein | Cell Line | On-Target DC50 (nM) | On-Target Dmax (%) | Off-Target Zinc Finger Degradation Score* |
| dALK-2 (C5-alkyne) | ALK | SU-DHL-1 | ~10 | >95 | Low |
| MS4078 (C4-alkyne) | ALK | SU-DHL-1 | ~50 | >90 | High |
*Off-target ZF degradation score is a qualitative measure. "High" indicates significant degradation of multiple ZF proteins, while "Low" indicates minimal to no degradation.[4]
Table 2: Performance of a Pomalidomide-Based PROTAC Targeting Histone Deacetylase 8 (HDAC8) [5]
| PROTAC | Target Protein | On-Target DC50 (nM) | On-Target Dmax (%) |
| ZQ-23 | HDAC8 | 147 | 93 |
Experimental Protocols
The evaluation of a novel pomalidomide-based PROTAC involves a series of in vitro experiments to confirm its mechanism of action and quantify its degradation efficacy.
Target Protein Degradation Assay (Western Blot)
This is the most common method to measure the extent of target protein degradation.
a. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the pomalidomide-based PROTAC for a specified period (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
b. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
d. Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
e. Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[3]
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
a. Cell Treatment:
-
Treat cells with the pomalidomide-based PROTAC at a concentration known to cause significant degradation (e.g., 5-10 times the DC50).
-
In a parallel set of wells, co-treat the cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. The proteasome inhibitor will block the degradation of the ubiquitinated protein, allowing it to accumulate.[4]
b. Cell Lysis:
-
Lyse the cells in a buffer containing deubiquitinase inhibitors (e.g., PR-619) to preserve the ubiquitinated state of the proteins.
c. Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads several times to remove non-specific binding.
d. Western Blotting:
-
Elute the protein from the beads and run the samples on an SDS-PAGE gel.
-
Perform a Western blot as described above, but probe the membrane with an antibody against ubiquitin. An increase in the ubiquitinated target protein band in the presence of the PROTAC and proteasome inhibitor confirms the mechanism of action.
Visualizations
Caption: Mechanism of action of a pomalidomide-based PROTAC.
Caption: Experimental workflow for evaluating a pomalidomide-based PROTAC.
Caption: Logical relationship of PROTAC components leading to degradation.
Conclusion
This compound is a valuable chemical tool for the synthesis of potent and selective PROTACs. Its ability to recruit the CRBN E3 ligase, combined with the synthetic accessibility and the advantages of a C5-linker, makes it a key component in the development of novel therapeutics based on targeted protein degradation. The experimental protocols and representative data provided in this guide offer a framework for researchers to design, synthesize, and evaluate their own pomalidomide-based degraders, accelerating drug discovery efforts in this exciting and rapidly evolving field.
References
Methodological & Application
Synthesis of Pomalidomide-CO-C5-Br: A Detailed Protocol for PROTAC Development
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the synthesis of Pomalidomide-CO-C5-Br, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This intermediate consists of the E3 ligase ligand pomalidomide connected to a five-carbon chain terminating in a bromine atom, attached via an amide bond. This terminal bromide serves as a versatile anchor point for conjugation with a ligand for a protein of interest (POI), facilitating the creation of heterobifunctional PROTACs.
PROTACs are innovative therapeutic agents that leverage the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins. By inducing the proximity of a target protein and an E3 ubiquitin ligase, PROTACs trigger the ubiquitination and subsequent degradation of the POI. Pomalidomide is a well-established recruiter of the Cereblon (CRBN) E3 ubiquitin ligase, making its derivatives essential components in the design of potent and specific protein degraders.
Experimental Protocol: Synthesis of N-(6-bromohexanoyl)pomalidomide (this compound)
This protocol details the acylation of the 4-amino group of pomalidomide with 6-bromohexanoyl chloride to yield the title compound.
Materials:
-
Pomalidomide (4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione)
-
6-bromohexanoyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pomalidomide (1.0 equivalent) in anhydrous DMF.
-
Addition of Base: Add anhydrous pyridine (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add 6-bromohexanoyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Data Presentation
| Parameter | Value/Range |
| Reactants | |
| Pomalidomide | 1.0 eq |
| 6-bromohexanoyl chloride | 1.2 eq |
| Pyridine | 2.0 eq |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Temperature | 0 °C to RT |
| Reaction Time | 12-24 hours |
| Yield | ~60-75% |
| Purification | Silica Gel Chromatography |
Note: The yield is an estimated range based on similar acylation reactions of pomalidomide and may vary depending on the specific reaction scale and conditions.
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Application Notes: Conjugation of Pomalidomide-CO-C5-Br to a Protein of Interest Ligand for PROTAC Synthesis
Introduction
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cellular environment.[1] They function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex.[2] This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the cell's proteasome machinery.[3] Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase and is a critical component in the design of many effective PROTACs.[][5][6]
This application note provides a detailed protocol for the conjugation of Pomalidomide-CO-C5-Br, a common pomalidomide-linker building block, to a ligand for a protein of interest (POI-Ligand). The this compound molecule features a 5-carbon alkyl bromide linker, which serves as a reactive electrophile for conjugation with a nucleophilic moiety on the POI-Ligand.[7] This process represents a key step in the synthesis of a functional pomalidomide-based PROTAC.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The ultimate goal of synthesizing a Pomalidomide-PROTAC conjugate is to hijack the ubiquitin-proteasome system. The Pomalidomide portion of the molecule binds to CRBN, while the POI-Ligand end binds to the target protein. This induced proximity leads to poly-ubiquitination of the POI, signaling its destruction by the 26S proteasome.[3]
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Nucleophilic POI-Ligand
This protocol describes a general method for conjugating this compound to a POI-Ligand containing a primary or secondary amine via a nucleophilic substitution reaction. The bromine atom serves as a good leaving group, facilitating the formation of a new carbon-nitrogen bond.
Principle of Reaction
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophilic amine on the POI-Ligand attacks the electrophilic carbon atom attached to the bromine on the linker of this compound. A non-nucleophilic base is used to neutralize the HBr generated during the reaction.
Caption: General scheme for SN2 conjugation reaction.
Materials and Reagents:
-
This compound
-
POI-Ligand with a nucleophilic handle (e.g., -NH2, -NHR, -SH)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
-
Round-bottom flask and magnetic stirrer
-
Heating mantle or oil bath with temperature control
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the POI-Ligand (1.0 equivalent) in anhydrous DMF.
-
Add this compound (1.1 equivalents) to the solution.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at 60-80 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with DCM (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Proceed with purification as described in Protocol 2.
Protocol 2: Purification of the PROTAC Conjugate by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for purifying the synthesized PROTAC conjugate from unreacted starting materials and byproducts.[8][9]
Materials and Reagents:
-
Crude PROTAC conjugate
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
-
Preparative or Semi-preparative HPLC system with a UV detector
-
Reverse-phase C18 column
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of DMF or DMSO, then dilute with the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter.[10]
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% TFA (or FA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA (or FA)
-
-
HPLC Method:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the prepared sample onto the column.
-
Elute the product using a linear gradient, for example, from 5% to 95% B over 30 minutes.
-
Monitor the elution profile at an appropriate wavelength (e.g., 254 nm or 280 nm).
-
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Solvent Removal: Combine the pure fractions and remove the organic solvent (Acetonitrile) under reduced pressure. Lyophilize the remaining aqueous solution to obtain the purified PROTAC as a solid.
Protocol 3: Characterization of the PROTAC Conjugate
Confirmation of the identity and purity of the final PROTAC conjugate is essential. Mass spectrometry is the primary tool for this analysis.[11][12]
Materials and Reagents:
-
Purified PROTAC conjugate
-
LC-MS grade solvents (Acetonitrile, Water, Formic Acid)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., ESI-Q-TOF)
Procedure:
-
Prepare a dilute solution (e.g., 10-50 µM) of the purified PROTAC in a suitable solvent mixture (e.g., 50:50 ACN:Water with 0.1% FA).
-
Inject the sample into the LC-MS system.
-
Acquire the mass spectrum in positive ion mode.
-
Analyze the data to find the molecular ion peak ([M+H]⁺).
-
Compare the observed mass with the calculated theoretical mass of the desired PROTAC conjugate. High-resolution mass spectrometry (HRMS) can provide confirmation of the elemental composition.
Data Presentation
Quantitative data from the synthesis and analysis should be clearly summarized.
Table 1: Summary of Synthesis and Purification Results
| Parameter | Example Value | Notes |
|---|---|---|
| Starting Material (POI-Ligand) | 100 mg | |
| Theoretical Yield | 185 mg | Based on the molecular weights of reactants. |
| Crude Product Weight | 150 mg | |
| Purified Product Weight | 98 mg | After HPLC purification and lyophilization. |
| Final Yield | 53% |
| Purity (by HPLC) | >98% | Determined by integrating the product peak area. |
Table 2: Mass Spectrometry Characterization
| Compound | Theoretical Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Δ (ppm) |
|---|
| Final PROTAC Conjugate | e.g., 850.4123 | e.g., 850.4119 | -0.47 |
Experimental Workflow Visualization
The overall process from starting materials to the final, characterized product can be visualized as follows.
Caption: Workflow for PROTAC synthesis, purification, and analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 5. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cellmosaic.com [cellmosaic.com]
- 9. sinobiological.com [sinobiological.com]
- 10. ibri.org.in [ibri.org.in]
- 11. benchchem.com [benchchem.com]
- 12. enovatia.com [enovatia.com]
Step-by-Step Guide for Crafting PROTACs with Pomalidomide-CO-C5-Br: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing the pre-functionalized building block, Pomalidomide-CO-C5-Br. This reagent incorporates the widely-used Cereblon (CRBN) E3 ligase ligand, pomalidomide, connected to a 5-carbon alkyl linker with a terminal bromide. This building block is designed for efficient conjugation to a ligand targeting a protein of interest (POI), streamlining the development of novel protein degraders.
Introduction to Pomalidomide-Based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] They consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[2] Pomalidomide is a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, making it a cornerstone in the design of PROTACs.[2][3] The this compound building block offers a convenient starting point for PROTAC synthesis, providing a reactive handle for conjugation to various POI ligands.
The underlying mechanism of action involves the PROTAC molecule simultaneously binding to the target protein and the CRBN E3 ligase, forming a ternary complex.[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[2][4]
Synthesis of PROTACs using this compound
The synthesis of a PROTAC using this compound involves a nucleophilic substitution reaction where a nucleophilic group on the POI ligand displaces the bromide on the linker. Common nucleophiles on POI ligands include amines, phenols, and thiols.
Experimental Protocol: General Procedure for PROTAC Synthesis
This protocol describes a general method for the conjugation of a POI ligand containing a primary or secondary amine to this compound.
Materials:
-
This compound
-
POI ligand with a nucleophilic handle (e.g., amine, phenol, thiol)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)
-
Reaction vial
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
-
Analytical and preparative High-Performance Liquid Chromatography (HPLC)
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Preparation: In a clean, dry reaction vial, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF or DMSO.
-
Addition of Base: Add a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents) or K₂CO₃ (2.0 equivalents) to the solution. Stir the mixture for 10-15 minutes at room temperature to deprotonate the nucleophile on the POI ligand.
-
Addition of this compound: To the stirred solution, add this compound (1.0-1.2 equivalents).
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature and reaction time will depend on the reactivity of the POI ligand and should be monitored by LC-MS. Reaction times can vary from a few hours to overnight.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using HRMS and NMR spectroscopy.
Quantitative Data on Pomalidomide-Based PROTACs
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). The following tables summarize quantitative data for representative pomalidomide-based PROTACs, illustrating the impact of linker composition and target protein on degradation potency.
Table 1: Degradation Efficacy of Pomalidomide-Based PROTACs Targeting EGFR [4]
| Compound | Target | Cell Line | DC₅₀ (µM) | Dₘₐₓ (%) |
| 15 | EGFR | MCF-7 | >10 | ~40 |
| 16 | EGFR | MCF-7 | 0.5 | 96 |
| 17 | EGFR | MCF-7 | 1 | ~70 |
| 18 | EGFR | MCF-7 | 5 | ~50 |
| 19 | EGFR | MCF-7 | >10 | ~30 |
| 20 | EGFR | MCF-7 | 5 | ~60 |
| 21 | EGFR | MCF-7 | >10 | ~40 |
Table 2: Comparative Degradation Data for BRD4-Targeting PROTACs [2]
| PROTAC | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) |
| ARV-825 | PEG/Alkyl | <1 | >95 |
| dBET1 | Alkyl | 4 | >95 |
Note: Data is compiled from different studies and experimental conditions may vary.
Visualizing Key Processes
To better understand the synthesis and mechanism of action, the following diagrams illustrate the experimental workflow and the underlying signaling pathway.
Caption: Experimental workflow for PROTAC synthesis and characterization.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
References
Application Notes and Protocols for Pomalidomide-CO-C5-Br in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and application of Pomalidomide-CO-C5-Br, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest. Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, making its derivatives crucial for the targeted degradation of a wide range of proteins implicated in various diseases.[1][2][3]
Introduction to Pomalidomide-Based PROTACs
PROTACs function by bringing a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3][4] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[5][6]
Pomalidomide, an immunomodulatory drug, binds to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[1] This interaction is harnessed in PROTAC technology to recruit the CRBN E3 ligase to a specific target protein for degradation. The this compound derivative provides a pomalidomide core attached to a 5-carbon alkyl bromide linker. The bromide serves as a versatile reactive handle for conjugation with a linker attached to a POI-binding ligand, facilitating the synthesis of the final PROTAC molecule.[7]
Signaling Pathway: PROTAC-Mediated Protein Degradation
Pomalidomide-based PROTACs orchestrate the degradation of a target protein by co-opting the ubiquitin-proteasome system. The pomalidomide moiety of the PROTAC binds to CRBN, while the other end of the molecule binds to the target protein. This induced proximity forms a ternary complex (POI-PROTAC-CRBN), which facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[1][4] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][4]
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Experimental Protocols
The synthesis of a pomalidomide-based PROTAC using this compound typically involves a two-step process. First, the this compound intermediate is synthesized. This intermediate is then conjugated to the linker of a POI ligand.
Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (this compound)
This protocol outlines the installation of the C5-bromo linker onto the pomalidomide core.[1]
Materials:
-
Pomalidomide
-
1,5-Dibromopentane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Methanol (MeOH)
Procedure:
-
To a solution of pomalidomide (1.0 equivalent) in DMF, add potassium carbonate (2.0 equivalents) and 1,5-dibromopentane (3.0 equivalents).[1]
-
Stir the reaction mixture at 60 °C for 12 hours.[1]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 times).[1]
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography using a gradient of 0-10% MeOH in DCM to afford N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.[1]
Reaction Conditions Summary:
| Parameter | Condition |
| Reactants | Pomalidomide, 1,5-Dibromopentane, Potassium Carbonate |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 60 °C |
| Reaction Time | 12 hours |
| Work-up | Aqueous work-up with DCM extraction |
| Purification | Silica gel column chromatography (0-10% MeOH in DCM) |
PROTAC Synthesis via Nucleophilic Substitution
The synthesized this compound can be conjugated to a POI ligand containing a nucleophilic group (e.g., an amine or phenol) on its linker.
General Procedure:
-
Dissolve the POI-linker-nucleophile (1.0 equivalent) and this compound (1.0-1.2 equivalents) in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 equivalents).
-
Stir the reaction mixture at an elevated temperature (e.g., 80-90 °C) overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purify the final PROTAC molecule by preparative HPLC or silica gel column chromatography.
Experimental Workflow
The overall workflow for the synthesis of a pomalidomide-based PROTAC using this compound and its subsequent biological evaluation is depicted below.
Caption: General workflow for pomalidomide-based PROTAC synthesis and evaluation.
Data Presentation
The following table summarizes typical yields for the synthesis of pomalidomide-linker intermediates. Actual yields may vary depending on the specific reaction conditions and scale.
| Intermediate | Synthetic Step | Typical Yield | Reference |
| N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | Alkylation of Pomalidomide | 40-60% | [1] |
| Pomalidomide-C5-azide | Azidation of Pomalidomide-C5-Br | >80% | [1] |
| Final PROTAC | Nucleophilic Substitution | 30-70% | General estimate |
Note: The yield for the final PROTAC synthesis is highly dependent on the nature of the POI ligand and linker.
Conclusion
The protocols and data presented provide a reliable framework for the synthesis of this compound and its application in the development of potent and selective CRBN-recruiting PROTACs. The C5-bromo linker offers a versatile and efficient handle for conjugation to a variety of POI ligands, enabling the rapid generation of PROTAC libraries for screening and optimization in targeted protein degradation studies. Careful optimization of the reaction conditions for the final coupling step is crucial for achieving high yields and purity of the desired PROTAC molecules.
References
Application Notes and Protocols: In-cell Target Protein Degradation Assay Using Pomalidomide-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins within the cell.[1] This technology utilizes a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2][3] This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[2] Pomalidomide, an immunomodulatory drug, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase and is frequently incorporated into PROTAC design.[][5][6]
These application notes provide a comprehensive guide for researchers to design, execute, and analyze in-cell target protein degradation assays using Pomalidomide-based PROTACs. The protocols detailed below are essential for characterizing the efficacy and specificity of novel PROTAC molecules.
Mechanism of Action
Pomalidomide-based PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to the target protein and the CRBN E3 ligase, forming a ternary complex (POI-PROTAC-CRBN).[2] This proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the POI. The resulting polyubiquitin chain is recognized by the proteasome, which then degrades the target protein.[2][3] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[2]
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. biopharma.co.uk [biopharma.co.uk]
- 5. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
Application Notes: Western Blot Protocol for Measuring PROTAC-Induced Degradation
References
- 1. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrr.com [ijcrr.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Co-immunoprecipitation Assay of a Pomalidomide-Based PROTAC-Induced Ternary Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide is a third-generation immunomodulatory imide drug (IMiD) that functions as a molecular glue, binding to the Cereblon (CRBN) E3 ubiquitin ligase.[1] This binding alters the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] This mechanism has been harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that recruit a target protein to an E3 ligase for degradation.[3]
The molecule "Pomalidomide-CO-C5-Br" is a synthetic building block used to create PROTACs. It consists of the Pomalidomide moiety for CRBN binding, a C5 linker, and a reactive handle (historically a bromine, though often replaced with a more versatile functional group like an azide or carboxylic acid) for conjugation to a ligand that binds to a specific protein of interest (POI).[4][5][6] The formation of a stable ternary complex between the PROTAC, CRBN, and the POI is a critical prerequisite for successful protein degradation.[3]
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in a cellular context.[7][8][9] This application note provides a detailed protocol for using a Co-IP assay to demonstrate the formation of a ternary complex induced by a PROTAC synthesized from a Pomalidomide-linker conjugate.
Mechanism of Action
The Pomalidomide-based PROTAC facilitates the interaction between the neosubstrate (the target protein) and the CRBN E3 ligase. This proximity enables the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the proteasome.[10] The Co-IP assay is designed to capture and detect this transient ternary complex, providing evidence for the PROTAC's on-target mechanism of action.
Signaling Pathway Diagram
Caption: Pomalidomide-based PROTAC inducing ternary complex formation and subsequent protein degradation.
Experimental Protocol: Co-immunoprecipitation
This protocol outlines the steps to capture and analyze the PROTAC-induced ternary complex from cell lysates.
Materials and Reagents
-
Cell Line: A human cell line endogenously expressing CRBN and the protein of interest (e.g., a multiple myeloma cell line like MM.1S or a cell line engineered to express the POI).
-
PROTAC: Pomalidomide-based PROTAC targeting the POI.
-
Vehicle Control: DMSO.
-
Primary Antibodies:
-
Anti-CRBN antibody (for immunoprecipitation and/or Western blot).
-
Anti-POI antibody (for immunoprecipitation and/or Western blot).
-
Isotype control antibody (e.g., Rabbit IgG or Mouse IgG) as a negative control.
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Lysis Buffer: Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[11]
-
Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: 2X Laemmli sample buffer.
-
Protein A/G Magnetic Beads.
-
Reagents for Western Blotting: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (e.g., 5% non-fat milk or BSA in TBST), TBST, and ECL substrate.
Experimental Workflow Diagram
Caption: A stepwise workflow for the co-immunoprecipitation assay.
Procedure
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells in non-denaturing lysis buffer supplemented with protease and phosphatase inhibitors.[11]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[11]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Transfer the supernatant (total cell lysate) to a new tube. Reserve a small aliquot as "input" for later analysis.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.[11]
-
Pellet the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube.
-
-
Immunoprecipitation:
-
Immune Complex Capture:
-
Washing:
-
Elution:
-
Western Blot Analysis:
-
Load the eluted samples and the "input" lysate onto an SDS-PAGE gel.[12]
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[12]
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies (e.g., anti-POI and anti-CRBN) overnight at 4°C.[12]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[12]
-
Data Presentation
The results of the co-immunoprecipitation experiment can be summarized in a table to facilitate comparison between different conditions. The presence of the POI in the anti-CRBN immunoprecipitate (and vice versa) specifically in the presence of the PROTAC provides strong evidence for the formation of the ternary complex.
Table 1: Hypothetical Co-immunoprecipitation Results for Ternary Complex Formation
| Condition | Immunoprecipitation Antibody | Protein Detected by Western Blot | Relative Band Intensity | Conclusion |
| PROTAC | Anti-CRBN | POI | +++ | PROTAC-dependent interaction |
| CRBN | +++ | Successful IP | ||
| DMSO (Vehicle) | Anti-CRBN | POI | - | No interaction without PROTAC |
| CRBN | +++ | Successful IP | ||
| PROTAC | IgG Control | POI | - | No non-specific binding |
| CRBN | - | No non-specific binding | ||
| Input | - | POI | +++ | POI is expressed |
| CRBN | +++ | CRBN is expressed |
Relative protein levels are indicated by: +++ (high), + (low), - (not detected).
The co-immunoprecipitation assay is an essential tool for validating the mechanism of action of Pomalidomide-based PROTACs.[7] A successful experiment, as outlined in this protocol, will demonstrate a PROTAC-dependent interaction between Cereblon and the target protein of interest. This confirmation of ternary complex formation is a critical step in the characterization and development of novel protein degraders for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of AS1411-Lenalidomide-Targeted Degradation Chimera in Antitumor Therapy | MDPI [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tenovapharma.com [tenovapharma.com]
- 7. Co-Immunoprecipitation (Co-IP): Principles, Experimental Design and Applications - Creative Proteomics [iaanalysis.com]
- 8. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Designing a PROTAC Library with Pomalidomide-CO-C5-Br: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of a Proteolysis Targeting Chimera (PROTAC) library utilizing a Pomalidomide-based building block, Pomalidomide-CO-C5-Br. This building block incorporates Pomalidomide as the E3 ligase-binding moiety for Cereblon (CRBN), connected to a 5-carbon alkyl linker with a terminal bromide for facile conjugation to various target protein ligands.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2][3] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the protein from the cell altogether.[2][4] They achieve this by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][5][6]
A PROTAC molecule consists of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][7] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[4][6] This polyubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC can be released and act catalytically to degrade multiple copies of the target protein.[2][4] This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[2]
Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ligase, a component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[5][6][8][9] Its derivatives are therefore valuable tools for creating potent and selective PROTACs.
Data Presentation: Hypothetical PROTAC Library Evaluation
The following table summarizes key quantitative data for a hypothetical PROTAC library designed using this compound and three different ligands for a target protein (Ligand A, Ligand B, Ligand C).
| PROTAC ID | Target Ligand | Binary Binding Affinity (POI, Kd, nM) | Ternary Complex Affinity (Kd, nM) | Degradation Max (Dmax, %) | Degradation Potency (DC50, nM) | Cell Viability (IC50, nM) |
| PROTAC-A1 | Ligand A | 50 | 15 | 95 | 25 | 100 |
| PROTAC-A2 | Ligand A (modified linker attachment) | 65 | 20 | 92 | 35 | 120 |
| PROTAC-B1 | Ligand B | 120 | 80 | 85 | 150 | 500 |
| PROTAC-C1 | Ligand C | 200 | 150 | 70 | 400 | >1000 |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound and a Phenolic Target Ligand
This protocol describes a representative synthesis of a PROTAC by coupling the this compound building block with a hypothetical target protein ligand containing a phenolic hydroxyl group.
Materials:
-
Pomalidomide
-
5-Bromovaleric acid
-
Thionyl chloride
-
Target Protein Ligand with a phenolic -OH group
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
Step 1: Synthesis of 5-Bromo-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)pentanamide (this compound)
-
To a solution of 5-bromovaleric acid (1.5 eq) in DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain 5-bromovaleryl chloride.
-
Dissolve Pomalidomide (1.0 eq) in anhydrous DMF. Add diisopropylethylamine (DIPEA) (3.0 eq) to the solution.
-
Add the freshly prepared 5-bromovaleryl chloride (1.2 eq) in DMF dropwise to the Pomalidomide solution at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract with DCM (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-5% MeOH in DCM) to yield this compound.
Step 2: Synthesis of the Final PROTAC
-
To a solution of the phenolic target protein ligand (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and this compound (1.1 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Target Protein Degradation Assay (Western Blot)
This assay is the primary method to confirm that the PROTAC induces the degradation of the target protein.[10][11]
Materials:
-
Cell line of interest expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solutions in DMSO
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) for a specified period (e.g., 4, 8, 12, 24 hours).[10] Include a vehicle control (DMSO) and a positive control (e.g., a known degrader) if available. To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).[]
-
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of the PROTAC on cell proliferation and viability.[]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PROTAC stock solutions in DMSO
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM) for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions to measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated cells (100% viability).
-
Plot the percentage of cell viability against the log of the PROTAC concentration.
-
Use a non-linear regression model to calculate the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).
-
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC library synthesis and evaluation.
Caption: Logical relationship of PROTAC components.
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 3. Overview of The Development of PROTACs | Biopharma PEG [biochempeg.com]
- 4. revvity.com [revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cereblon-Targeting Ligase Degraders in Myeloma: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Troubleshooting & Optimization
Troubleshooting low yield in Pomalidomide-CO-C5-Br PROTAC synthesis
Technical Support Center: Pomalidomide-CO-C5-Br PROTAC Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound, a key intermediate for PROTAC development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield for the alkylation of Pomalidomide with 1,5-dibromopentane is significantly lower than expected. What are the potential causes?
Low yields in this alkylation step can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using an appropriate excess of the alkylating agent (1,5-dibromopentane) and that the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by TLC or LC-MS is crucial.
-
Side Reactions: A common side reaction is the dialkylation of pomalidomide or the reaction of the product with another molecule of pomalidomide. Using a significant excess of 1,5-dibromopentane can help minimize this.
-
Base Inefficiency: The choice and amount of base are critical. Potassium carbonate is commonly used, and ensuring it is anhydrous and of good quality is important. An insufficient amount of base will result in a low yield.
-
Solvent Issues: While DMF is a common solvent, it can decompose at elevated temperatures, especially in the presence of amines, leading to the formation of byproducts.[1][2] Consider using a more stable solvent like DMSO, particularly if high temperatures are required.[3]
-
Reaction Temperature: The reaction temperature needs to be optimized. While 60 °C is a common starting point, increasing the temperature might improve the yield for less reactive substrates, but it can also lead to more side products.[2][4]
Q2: I am observing multiple spots on my TLC plate after the reaction, making purification difficult. What are these byproducts and how can I minimize them?
The presence of multiple spots on a TLC plate is a common issue and can be attributed to:
-
Starting Material: Unreacted pomalidomide.
-
Desired Product: this compound.
-
Dialkylated Product: Pomalidomide dialkylated with the C5-Br linker.
-
Byproducts from Solvent Decomposition: If using DMF at high temperatures, byproducts from its decomposition can react with your starting materials.[1][2]
To minimize byproduct formation:
-
Use a large excess of 1,5-dibromopentane: This will statistically favor the mono-alkylation product over the dialkylated species.[4]
-
Optimize reaction time and temperature: Monitor the reaction closely to stop it once the starting material is consumed but before significant byproduct formation occurs.
-
Consider an alternative solvent: Switching from DMF to DMSO can prevent the formation of byproducts related to solvent decomposition.[3]
Q3: What is the best way to purify the crude this compound?
Purification of the crude product is typically achieved through silica gel column chromatography.[4] A gradient elution system is often effective. For example, a gradient of 0-10% methanol in dichloromethane (DCM) can be used to separate the desired product from unreacted starting materials and byproducts.[4] If separation is particularly challenging, preparative HPLC may be necessary for obtaining a highly pure product.[5][6]
Q4: Should I be concerned about the stability of the this compound product?
Alkyl bromides are generally stable, but they are reactive electrophiles. It is best to store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature to prevent degradation over time. Avoid exposure to nucleophiles and moisture during storage.
Data Presentation
Table 1: Reported Yields for Pomalidomide Derivative Synthesis Under Various Conditions
| Precursor | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pomalidomide | 1,5-dibromopentane | DMF | K₂CO₃ | 60 | 12 | Varies | [4] |
| 4-fluorothalidomide | Propargylamine | DMF | DIPEA | 90 | 12 | 25-30 | [1][3] |
| 4-fluorothalidomide | Primary Amines | DMSO | DIPEA | 130 | 16 | 64-92 | [1][2] |
| 4-fluorothalidomide | Secondary Amines | DMSO | DIPEA | 90 | 16 | >90 | [2] |
| Pomalidomide | Bromoacetyl chloride | THF | - | Reflux | Overnight | 97 | [3] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar pomalidomide derivatives.[4]
Materials:
-
Pomalidomide
-
1,5-dibromopentane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Methanol (MeOH)
Procedure:
-
To a solution of pomalidomide (1.0 equivalent) in DMF or DMSO, add anhydrous potassium carbonate (2.0 equivalents).
-
Add 1,5-dibromopentane (3.0 - 5.0 equivalents).
-
Stir the reaction mixture at 60 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete (as indicated by the consumption of pomalidomide), cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with DCM (3 times).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM (e.g., 0-10% MeOH in DCM) to afford the pure this compound.
Visualizations
Signaling Pathway
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Pomalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a Pomalidomide-based PROTAC?
A1: The linker in a PROTAC molecule is not merely a spacer.[1] It plays a critical role in dictating the physicochemical properties, cell permeability, and, most importantly, the ability to form a stable and productive ternary complex between the target protein and the Cereblon (CRBN) E3 ligase.[1][2] The linker's length and composition are crucial for achieving the correct spatial orientation of the target protein and E3 ligase to facilitate efficient ubiquitination and subsequent degradation.[3]
Q2: Why is linker length so critical for PROTAC efficacy?
A2: The linker length is a key parameter that requires careful optimization for each specific target protein.[1] An optimal linker length is essential to span the distance between the E3 ligase and the target protein, allowing for the formation of a stable ternary complex.[1]
-
Too short of a linker can lead to steric hindrance, preventing the formation of a productive ternary complex.[1]
-
Too long of a linker may result in an entropically unfavorable complex and can lead to the "hook effect."[1]
Q3: What is the "hook effect" and how does linker design influence it?
A3: The "hook effect" occurs at high PROTAC concentrations where the PROTAC forms binary complexes with either the target protein or the E3 ligase, but not the desired ternary complex.[1] This leads to a reduction in degradation efficiency.[1] A well-designed linker can promote positive cooperativity in ternary complex formation, making it more stable and potentially mitigating the severity of the hook effect.[4]
Q4: What are the most common types of linkers used for Pomalidomide-based PROTACs?
A4: The most common linker strategies involve the use of polyethylene glycol (PEG) chains or alkyl chains of varying lengths.[1]
-
PEG Linkers: These are hydrophilic and can improve the solubility and cell permeability of the PROTAC molecule.[1]
-
Alkyl Linkers: These are more hydrophobic and offer synthetic simplicity and conformational flexibility, but may lead to lower solubility.[1]
The choice between a PEG and an alkyl linker often depends on the properties of the target protein and the warhead being used.[1]
Q5: How do I select the initial linker lengths to screen for my PROTAC?
A5: A common strategy is to synthesize a small library of PROTACs with varying linker lengths.[3] Based on published data for similar PROTACs, starting with linkers that result in a chain of approximately 12-20 atoms between the two ligands is a reasonable starting point.[3] For instance, in the development of p38α degraders, a minimum linker length of 15 atoms was found to be necessary for good activity, with the optimal length being 16-17 atoms.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No target degradation observed with any linker length. | 1. Ineffective ternary complex formation. 2. Low cell permeability of the PROTACs. 3. Low Cereblon (CRBN) expression in the cell line. | 1. Synthesize PROTACs with a wider range of linker lengths and compositions (e.g., include more rigid or flexible linkers). 2. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Modify the linker to improve solubility and permeability. 3. Confirm CRBN expression in your cell line via Western Blot. If low, consider using a different cell line with higher CRBN expression.[3] |
| High variability in degradation between replicate experiments. | 1. Inconsistent cell seeding density or cell health. 2. Inaccurate PROTAC concentrations. 3. Variability in incubation times. | 1. Ensure consistent cell seeding and monitor cell health throughout the experiment. 2. Carefully prepare and validate the concentrations of your PROTAC stock solutions. 3. Use a precise timer for all incubation steps.[3] |
| PROTAC is not showing significant degradation of the target protein. | 1. Suboptimal linker length. 2. Poor cell permeability. 3. Instability of the PROTAC molecule. 4. The target protein has a very short half-life. | 1. Synthesize and test a broader range of linker lengths. 2. Modify the linker to enhance hydrophilicity (e.g., incorporate PEG units). 3. Assess the chemical stability of the PROTAC in relevant media. 4. It can be challenging to further degrade proteins that are already short-lived.[3] |
| The "hook effect" is observed at low concentrations. | The linker design may not be optimal for stable ternary complex formation. | 1. Modify linker flexibility; a more rigid linker can pre-organize the PROTAC into a more favorable conformation. 2. Enhance ternary complex cooperativity through rational linker design to create more stable complexes.[4] |
Quantitative Data Summary
The following table summarizes the impact of linker length and composition on the degradation efficiency (DC50 and Dmax) of Pomalidomide-based PROTACs targeting various proteins.
| Target Protein | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| BTK | PEG/Alkyl | Varied | C5 | 1 - 40 | >90 | Ramos |
| p38α | PEG | 16-17 | C5 | Potent | High | Various |
| FLT3-ITD | Alkyl | C5 | C4 | Notable Activity | - | MV4-11 |
| EGFR | Varied | Varied | C5 | Varied | Varied | OVCAR8 |
Data synthesized from published literature. Direct comparisons may be challenging due to variations in experimental conditions.[1][2][3]
Experimental Protocols
Western Blot for Protein Degradation (DC50 and Dmax Determination)
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a suitable density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 24, 48, or 72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Perform densitometry analysis to quantify the protein bands. Normalize the target protein levels to the loading control. Calculate the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.[1]
Ternary Complex Formation Assay (AlphaLISA)
-
Reagent Preparation: Prepare tagged recombinant target protein (e.g., GST-tagged) and E3 ligase (e.g., His-tagged CRBN/DDB1). Prepare AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-GST) and donor beads conjugated to an antibody against the other tag (e.g., anti-His).
-
Assay Plate Preparation: Add the tagged proteins and a serial dilution of the PROTAC to a 384-well assay plate.
-
Bead Addition: Add the acceptor beads and incubate to allow for the formation of the protein-PROTAC-bead complex. Then, add the donor beads and incubate in the dark.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. The "hook effect" may be observed at high PROTAC concentrations.[1]
In-vitro Ubiquitination Assay
-
Cell Treatment and Lysis: Treat cells with the optimal concentration of your PROTAC for a shorter time course (e.g., 2-6 hours). Include a proteasome inhibitor (e.g., MG132) co-treatment group to block degradation and allow ubiquitinated protein to accumulate. Lyse the cells under denaturing conditions to preserve ubiquitination.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein overnight at 4°C to pull down the target protein and any ubiquitinated forms.
-
Western Blot: Elute the immunoprecipitated proteins and analyze by Western blot using an anti-ubiquitin antibody to detect the ubiquitinated target protein.
Visualizations
Caption: General mechanism of action for a Pomalidomide-based PROTAC.
Caption: A typical experimental workflow for optimizing PROTAC linker length.
Caption: A logical flowchart for troubleshooting common issues in PROTAC optimization.
References
Technical Support Center: Overcoming the "Hook Effect" in PROTAC Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). Our goal is to help you overcome common experimental challenges, with a specific focus on mitigating the PROTAC "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" describes the paradoxical observation where the efficacy of a PROTAC in degrading its target protein decreases at high concentrations.[1][2][3] This results in a characteristic "bell-shaped" or "U-shaped" dose-response curve, where maximum degradation is observed at an optimal intermediate concentration, with reduced degradation at both lower and higher concentrations.[1][2][3][4] This phenomenon arises from the formation of non-productive binary complexes between the PROTAC and either the target protein or the E3 ligase, which predominate at high PROTAC concentrations and prevent the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase) necessary for ubiquitination and subsequent degradation.[1][2][3][4][5][6][7]
Q2: Why is it important to identify and understand the hook effect?
A2: Failing to recognize the hook effect can lead to the misinterpretation of experimental results. A potent PROTAC might be mistakenly classified as inactive if tested only at high concentrations that fall on the right side of the bell-shaped curve where degradation is minimal.[1][3] Understanding the hook effect is crucial for accurately determining key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies.[1][3]
Q3: At what concentrations is the hook effect typically observed?
A3: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC, the target protein, the recruited E3 ligase, and the cell line used.[1][8] However, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations.[1][9] It is crucial to perform a wide dose-response experiment, often spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.[1]
Q4: What factors can influence the magnitude of the hook effect?
A4: The magnitude of the hook effect is influenced by several factors related to the equilibrium of binary and ternary complex formation:
-
Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the E3 ligase play a crucial role. A significant imbalance in these affinities can promote the formation of one binary complex over the other, exacerbating the hook effect.[2]
-
Cooperativity: Cooperativity refers to the influence of one binding event on the affinity of the other.[2] Positive cooperativity, where the binding of the PROTAC to one protein partner enhances its affinity for the other, helps to stabilize the ternary complex and can mitigate the hook effect.[2][7] Conversely, negative cooperativity can worsen it.
-
Cellular Context: Factors such as the expression levels of the target protein and the E3 ligase, as well as the presence of multidrug resistance transporters (e.g., MDR1) that can efflux the PROTAC, can influence the intracellular concentration of the PROTAC and thus the manifestation of the hook effect.[8]
Troubleshooting Guides
Problem 1: My dose-response curve shows a bell shape, and degradation decreases at high concentrations.
-
Likely Cause: You are observing the "hook effect."
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly focusing on the higher concentrations where the effect is observed.[1]
-
Determine Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[1]
-
Assess Ternary Complex Formation: Use biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation, AlphaLISA) to directly measure the formation of the ternary complex at different PROTAC concentrations.[1][3][7] A bell-shaped curve in these assays will correlate with the degradation profile.[1][2]
-
Problem 2: I don't see any degradation of my target protein at the concentrations I've tested.
-
Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the hook effect masking the degradation at the tested concentrations.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It's possible your initial concentration range was too high and entirely within the hook effect region, or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[1]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays (see Experimental Protocols section).[1]
-
Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase at sufficient levels.
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC concentration to determine the ideal incubation time.[1]
-
Data Presentation
Table 1: Example Dose-Response Data Exhibiting the Hook Effect
| PROTAC Concentration (µM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0.001 | 98.5 |
| 0.01 | 75.2 |
| 0.1 | 25.8 |
| 1 | 15.3 (Dmax) |
| 10 | 45.6 |
| 100 | 85.1 |
Table 2: Troubleshooting Guide Summary
| Problem | Possible Cause | Recommended Action |
| Bell-shaped dose-response curve | Hook effect | - Extend dose-response range- Determine Dmax- Assess ternary complex formation |
| No protein degradation observed | - Concentration out of range- Inactive PROTAC- Low E3 ligase/target expression | - Test a wider concentration range- Verify target engagement and ternary complex formation- Check protein expression levels |
Experimental Protocols
1. Western Blotting for Protein Degradation
-
Methodology:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for a predetermined amount of time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control.[10]
-
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of PROTAC or vehicle for a specified time. To capture the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132).[1]
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Pre-clear the cell lysate by incubating with protein A/G beads.[1] Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag).[1] Add protein A/G beads to capture the antibody-antigen complex.[1]
-
Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the immunoprecipitated proteins.
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase.[1] An increased signal for the E3 ligase in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.[1]
-
3. NanoBRET™ Assay for Intracellular Ternary Complex Formation
-
Methodology:
-
Cell Preparation: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).
-
HaloTag® Labeling: Label the HaloTag®-E3 ligase fusion with a cell-permeable fluorescent ligand.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Vivazine Substrate to the cells.[1]
-
PROTAC Treatment and Measurement: Add serial dilutions of the PROTAC to the wells. Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals at various time points using a BRET-capable luminometer.[1][11]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.[1] Plot the NanoBRET™ ratio against the PROTAC concentration to assess ternary complex formation. A bell-shaped curve is indicative of the hook effect.[1]
-
Mandatory Visualization
Caption: PROTAC mechanism and the cause of the hook effect.
Caption: A logical workflow for troubleshooting the hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. marinbio.com [marinbio.com]
- 9. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Pomalidomide-CO-C5-Br and Off-Target Effects on Zinc-Finger Proteins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of pomalidomide-CO-C5-Br on zinc-finger (ZF) proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use?
A1: this compound is a functionalized derivative of pomalidomide, an immunomodulatory drug. It serves as a versatile chemical building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The pomalidomide moiety recruits the E3 ubiquitin ligase Cereblon (CRBN), while the C5-Br linker allows for the attachment of a ligand that can bind to a specific protein of interest, thereby targeting it for degradation.
Q2: What are the known off-target effects of pomalidomide-based PROTACs on zinc-finger proteins?
A2: Pomalidomide itself has an inherent affinity for certain C2H2 zinc-finger proteins. This can lead to their unintended, or "off-target," degradation when pomalidomide is incorporated into a PROTAC. The most well-documented off-target zinc-finger proteins are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Another zinc-finger protein, ZFP91, has also been identified as a pomalidomide-dependent substrate of CRBN.[1]
Q3: How does the C5 modification in this compound affect off-target degradation of zinc-finger proteins?
A3: Modifications at the C5 position of the pomalidomide phthalimide ring have been shown to sterically hinder the interaction with endogenous zinc-finger proteins.[2] This steric hindrance reduces the formation of a stable ternary complex between the pomalidomide-based PROTAC, CRBN, and the off-target zinc-finger protein, thereby minimizing its degradation. In contrast, modifications at the C4 position are associated with greater off-target zinc-finger protein degradation.[2]
Q4: Why is it important to characterize the off-target effects of my pomalidomide-based PROTAC?
A4: Off-target protein degradation can lead to unintended cellular consequences, toxicity, and misinterpretation of experimental results. Characterizing the selectivity of your PROTAC is crucial for developing a safe and effective therapeutic. It helps to ensure that the observed phenotype is a result of the degradation of the intended target and not due to off-target effects.
Troubleshooting Guides
Problem 1: High levels of off-target zinc-finger protein degradation observed.
| Possible Cause | Recommended Solution |
| Inherent Pomalidomide Activity | Pomalidomide itself can induce the degradation of zinc-finger proteins like IKZF1 and IKZF3. It is crucial to include a control where cells are treated with pomalidomide alone to distinguish between the intended PROTAC effect and the inherent activity of the pomalidomide moiety. |
| PROTAC Linker Position | If your PROTAC was synthesized with a pomalidomide derivative functionalized at a position other than C5 (e.g., C4), this could be the cause. Consider synthesizing a control PROTAC with a C5-linked pomalidomide to compare off-target degradation profiles. |
| High PROTAC Concentration | Using excessively high concentrations of your PROTAC can lead to non-specific interactions and off-target degradation. Perform a dose-response experiment to determine the optimal concentration that maximizes on-target degradation while minimizing off-target effects. |
Problem 2: Difficulty in confirming target engagement with CRBN.
| Possible Cause | Recommended Solution |
| Low CRBN Expression | Ensure that the cell line you are using expresses sufficient levels of CRBN. You can verify CRBN expression by Western blot. |
| Insensitive Assay | Some target engagement assays may not be sensitive enough to detect the interaction. Consider using a highly sensitive method like the Cellular Thermal Shift Assay (CETSA) to confirm direct binding of your PROTAC to CRBN in a cellular context. |
Quantitative Data Summary
The following table summarizes representative data on the impact of the pomalidomide modification position on the off-target degradation of specific zinc-finger proteins.
| Compound | Modification Position | Target Protein | Cell Line | Degradation (%) at 1 µM |
| Pomalidomide | N/A | ZFP91 | MM.1S | ~85% |
| PROTAC with C4-modified Pomalidomide | C4 | ZFP91 | MM.1S | ~75% |
| PROTAC with C5-modified Pomalidomide | C5 | ZFP91 | MM.1S | ~10% |
| Pomalidomide | N/A | IKZF1 | MM.1S | >90% |
| Pomalidomide | N/A | IKZF3 | MM.1S | >95% |
| PROTAC with C5-modified Pomalidomide | C5 | IKZF1 | Jurkat | Reduced degradation compared to C4 |
| PROTAC with C5-modified Pomalidomide | C5 | IKZF3 | MM.1S | Reduced degradation compared to C4 |
Data is compiled and approximated from graphical representations in existing literature for illustrative purposes.[2]
Experimental Protocols
Western Blot for Off-Target Zinc-Finger Protein Degradation
This protocol allows for the quantification of off-target protein degradation.
Materials:
-
Cell line of interest (e.g., MM.1S, Jurkat)
-
This compound-based PROTAC
-
Pomalidomide (as a control)
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against off-target proteins (e.g., anti-IKZF1, anti-IKZF3, anti-ZFP91) and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired density. Treat cells with various concentrations of your PROTAC, pomalidomide, or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse the cell pellet with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Develop the blot using an ECL substrate and image using a chemiluminescence detector. Quantify the band intensities and normalize to the loading control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to verify the PROTAC-dependent interaction between CRBN and an off-target zinc-finger protein.
Materials:
-
HEK293T cells
-
Expression vectors for tagged proteins (e.g., FLAG-CRBN and HA-IKZF1)
-
Transfection reagent
-
Pomalidomide-based PROTAC
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40 with protease inhibitors)
-
Anti-FLAG agarose beads
-
FLAG peptide for elution
-
Primary antibodies: anti-HA, anti-FLAG
Procedure:
-
Transfection and Treatment: Co-transfect HEK293T cells with FLAG-CRBN and HA-IKZF1 expression vectors. After 48 hours, treat the cells with the PROTAC or DMSO for 1-4 hours.
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Immunoprecipitation: Incubate the cleared lysates with anti-FLAG agarose beads for 2-4 hours at 4°C.
-
Washing: Wash the beads three times with wash buffer.
-
Elution: Elute the bound proteins by incubating the beads with FLAG peptide.
-
Western Blot Analysis: Analyze the eluted proteins and input lysates by Western blotting using anti-HA and anti-FLAG antibodies.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol assesses the direct binding of the PROTAC to CRBN in cells.
Materials:
-
Intact cells expressing CRBN
-
This compound-based PROTAC
-
Vehicle control (DMSO)
-
PBS
-
Lysis buffer with protease inhibitors
Procedure:
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension and heat each aliquot at a different temperature for a set time (e.g., 3 minutes), followed by cooling.
-
Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Western Blot Analysis: Collect the supernatant and analyze the amount of soluble CRBN by Western blot.
-
Data Analysis: Plot the percentage of soluble CRBN against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
Visualizations
References
Strategies to reduce non-specific binding of Pomalidomide PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding in Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding and off-target degradation with Pomalidomide PROTACs?
A1: Non-specific binding and off-target effects in Pomalidomide-based PROTACs can arise from several sources:
-
Inherent Pomalidomide Activity: The pomalidomide moiety itself can independently recruit and induce the degradation of neo-substrates, most notably zinc-finger (ZF) transcription factors (e.g., ZFP91, IKZF1, IKZF3).[1][2] This occurs because pomalidomide can form a stable complex with the E3 ligase Cereblon (CRBN) that is capable of binding these proteins.[1]
-
Warhead Off-Targets: The ligand designed to bind your protein of interest (POI), often called the "warhead," may have its own off-target proteins. The PROTAC can then induce the degradation of these unintended proteins.[3]
-
Suboptimal Linker Design: The linker connecting the pomalidomide and the warhead is a critical determinant of specificity. Its length, composition, and attachment point influence the geometry and stability of the ternary complex (POI-PROTAC-CRBN), potentially favoring off-target complex formation.[4]
-
The "Hook Effect": At excessively high concentrations, PROTACs can form non-productive binary complexes (PROTAC-POI or PROTAC-CRBN) instead of the productive ternary complex.[2][5] This can reduce on-target degradation and potentially lead to off-target effects.[2]
Q2: How does the linker attachment point on the pomalidomide ring impact specificity?
A2: The attachment point on pomalidomide's phthalimide ring is crucial for minimizing off-target degradation of zinc-finger proteins. Research has shown that modifications at the C5 position create steric hindrance that disrupts the interaction with endogenous ZF proteins, thereby reducing their degradation.[1][5][6] In contrast, modifications at the C4 position do not provide this same steric shielding and are associated with greater off-target ZF degradation.[5]
Q3: What are the essential negative controls for validating my Pomalidomide PROTAC's specificity?
A3: Rigorous controls are essential to ensure that the observed protein degradation is specific and on-target. Key controls include:
-
Inactive Epimer/Analog: Synthesize a control PROTAC where a key binding feature is altered, such as an inactive epimer of the warhead or pomalidomide, which should not induce degradation.[7]
-
CRBN-Binding Mutant: A crucial control is a molecule like N-methylated pomalidomide, which does not bind to CRBN.[8] A PROTAC built with this control should not degrade the target, confirming a CRBN-dependent mechanism.
-
Competitive Displacement: Co-treatment of cells with the PROTAC and an excess of free pomalidomide (or the free warhead ligand) should prevent degradation of the target protein by competing for binding to CRBN (or the POI).[9][10]
-
Proteasome Inhibition: Pre-treating cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC should block the degradation of the target protein, confirming that the depletion is proteasome-dependent.[9]
Q4: I observe target engagement, but no degradation. What could be the issue?
A4: This common issue suggests that while your PROTAC can bind the POI and CRBN individually, the resulting ternary complex is non-productive, meaning it doesn't position the POI correctly for ubiquitination. This is often a linker-related problem. The linker may be too short, too long, or too rigid, preventing the formation of a stable and functional ternary complex.[5][11] It is advisable to synthesize a small library of PROTACs with varying linker lengths and compositions to identify an optimal design.[4][5]
Pomalidomide PROTAC: Mechanism & Off-Target Pathway
Caption: On-target vs. off-target degradation by Pomalidomide PROTACs.
Troubleshooting Guide
| Problem Observed | Potential Cause(s) | Recommended Solution(s) & Experimental Validation |
| High degradation of known zinc-finger proteins (e.g., ZFP91, IKZF1/3). | 1. The pomalidomide moiety is directly recruiting ZF proteins to CRBN.[1][2]2. The linker is attached at a suboptimal position on the pomalidomide ring (e.g., C4 instead of C5).[5] | Solution: - Redesign the PROTAC to attach the linker at the C5 position of the pomalidomide phthalimide ring to create steric hindrance.[1][5]Validation: - Perform global proteomics (e.g., quantitative mass spectrometry) to identify the full scope of off-target degradation.[3][5]- Confirm specific ZF protein degradation via Western blot.[3] |
| Degradation of proteins known to be off-targets of the warhead ligand. | The warhead (POI-binding ligand) has low specificity and binds to multiple proteins.[3] | Solution: - Redesign the PROTAC using a more specific warhead for your POI.Validation: - Perform a global proteomics study to identify all degraded proteins upon PROTAC treatment.[3] |
| Bell-shaped dose-response ("Hook Effect") observed. | At high concentrations, excess PROTAC molecules form inactive binary complexes (PROTAC-POI or PROTAC-CRBN), preventing the formation of the productive ternary complex.[2][5] | Solution: - Perform a full dose-response curve (e.g., 0.1 nM to 10 µM) to identify the optimal concentration range that yields maximal degradation (DC50 and Dmax).[12]- Avoid using excessively high concentrations in subsequent experiments. |
| Target engagement confirmed, but no degradation is observed. | The PROTAC forms a non-productive ternary complex where the POI is not correctly oriented for ubiquitination. This is often due to a suboptimal linker.[5][11] | Solution: - Synthesize a small library of PROTACs with varying linker lengths and compositions (e.g., PEG vs. alkyl chains) to optimize ternary complex formation.[5][13]Validation: - Use biophysical assays like NanoBRET™ or Surface Plasmon Resonance (SPR) to directly measure the formation and stability of the ternary complex in cells or in vitro.[11] |
Quantitative Data Summary
The following table summarizes the impact of linker design on the degradation of on-target and off-target proteins, based on studies of pomalidomide-based homo-PROTACs designed to degrade CRBN itself.
| PROTAC Characteristic | Target | Effect on On-Target (CRBN) Degradation | Effect on Off-Target (IKZF1) Degradation | Reference |
| Short Linker (e.g., 8 atoms) | CRBN | Most Potent CRBN Degradation | Minimal effect on IKZF1 | [14][15] |
| Longer Linkers | CRBN | Weaker CRBN Degradation | More potent effect on IKZF1 | [14][15] |
This data illustrates the principle that linker length is a critical parameter that must be optimized to maximize on-target potency while minimizing off-target effects.
Troubleshooting Workflow for Non-Specific Binding
Caption: A logical workflow for troubleshooting and mitigating non-specific binding.
Experimental Protocols
Protocol 1: Western Blotting for Off-Target Profiling
Objective: To quantify the degradation of the intended target protein alongside known or suspected off-target proteins (e.g., ZFP91).
Methodology:
-
Cell Culture and Treatment: Plate the relevant cell line and allow cells to adhere overnight. Treat the cells with a serial dilution of your PROTAC (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours).[7] Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., with N-methylated pomalidomide).[7][8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[7]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific to your POI, a known pomalidomide off-target (e.g., ZFP91 or IKZF1), and a loading control (e.g., GAPDH, Vinculin).[5]
-
Detection and Analysis: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5] Quantify band intensities relative to the loading control to determine the extent of degradation compared to the vehicle control.
Protocol 2: NanoBRET™ Ternary Complex Assay
Objective: To measure the proximity of the target protein and CRBN in live cells, confirming the formation of the PROTAC-induced ternary complex.[4]
Methodology:
-
Cell Line Engineering: Use a cell line that expresses the POI fused to a NanoLuc® luciferase and CRBN fused to a HaloTag®.
-
Cell Seeding: Plate the engineered cells in a white, 96-well assay plate and incubate overnight.
-
HaloTag Labeling: Add the fluorescent HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for covalent labeling of the CRBN-HaloTag fusion protein.[11]
-
PROTAC Addition: Add the PROTAC compounds at various concentrations to the appropriate wells.
-
Substrate Addition & Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate. Immediately measure both the donor (NanoLuc®, ~460 nm) and acceptor (HaloTag® ligand, ~618 nm) emission signals using a plate reader equipped for BRET measurements.[11]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. An increase in the BRET ratio upon PROTAC addition indicates the formation of the ternary complex.[11] Plot the BRET ratio against the PROTAC concentration to determine the potency of complex formation.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ashpublications.org [ashpublications.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving Cell Permeability of Pomalidomide-CO-C5-Br PROTACs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the cell permeability of Pomalidomide-based PROTACs.
Section 1: Troubleshooting Guide
This guide addresses common issues encountered during the development and testing of Pomalidomide-CO-C5-Br PROTACs, focusing on challenges related to cell permeability.
Q1: My Pomalidomide-PROTAC shows low target degradation in cellular assays. How do I determine if poor cell permeability is the primary cause?
A: Low degradation efficacy can stem from multiple factors. A systematic approach is necessary to isolate the problem. First, confirm that the PROTAC can form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase) in a cell-free environment using biophysical assays (e.g., Fluorescence Polarization, ITC). If ternary complex formation is confirmed, poor cell permeability is a likely culprit.[1][2] The next step is to directly measure permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 assay for a more comprehensive assessment that includes active transport and efflux.[3][4]
Caption: Troubleshooting workflow for low PROTAC efficacy.
Q2: My PROTAC exhibits poor permeability in the PAMPA assay. What structural modifications can I make to improve it?
A: Poor passive diffusion, as indicated by a low PAMPA result, is common for PROTACs due to their high molecular weight and polar surface area.[5][6] Several rational design strategies can be employed to improve permeability:
-
Linker Modification: The linker composition is critical. Replacing flexible alkyl chains with more rigid heterocyclic scaffolds (e.g., piperazine) can pre-organize the PROTAC into a more membrane-permeable conformation.[7] Incorporating polyethylene glycol (PEG) units can improve solubility, which is often linked to permeability.[2]
-
Reduce Hydrogen Bond Donors (HBDs): High numbers of HBDs are detrimental to permeability. Replacing amide bonds within the linker with esters can reduce the HBD count and improve permeability.[7][8]
-
Prodrug Strategies: Masking polar functional groups (like hydroxyls or carboxyls) with lipophilic, cleavable moieties can enhance membrane crossing. These groups are then removed by intracellular enzymes to release the active PROTAC.[7][9]
Table 1: Summary of Structural Modification Strategies to Improve Passive Permeability
| Strategy | Modification Example | Rationale | Potential Impact on Physicochemical Properties |
| Linker Rigidification | Replace C5 alkyl chain with a piperazine-containing linker. | Reduces conformational flexibility, potentially favoring a "chameleon-like" folded state that masks polar groups.[5][10] | May slightly increase MW and PSA but can improve permeability by reducing conformational entropy loss upon membrane crossing. |
| Reduce HBDs | Replace an amide bond in the linker with an ester bond. | Decreases the number of hydrogen bond donors, a key factor limiting permeability.[8] | Reduces HBD count; may slightly alter lipophilicity. |
| Improve Solubility | Incorporate short PEG chains (e.g., 2-3 units) into the linker. | Enhances aqueous solubility, which can positively influence the concentration gradient driving diffusion.[2] | Increases MW and HBA count but often improves overall properties. |
| Prodrug Approach | Add an ethyl ester to a free carboxylic acid. | Masks a polar, charged group with a more lipophilic group to facilitate passive diffusion.[9] | Increases MW and logP; designed to be cleaved intracellularly. |
Q3: The bidirectional Caco-2 assay shows a high efflux ratio (>2) for my PROTAC. What does this mean and how can I address it?
A: An efflux ratio significantly greater than 2 indicates that your PROTAC is a substrate for active efflux transporters (e.g., P-glycoprotein, BCRP) on the Caco-2 cells.[4][11] These transporters actively pump the compound out of the cell, reducing its intracellular concentration and therapeutic efficacy. To address this, consider structural modifications that disrupt recognition by efflux pumps. This can involve altering the charge, lipophilicity, or specific structural motifs of the PROTAC. For experimental confirmation, you can run the Caco-2 assay with known efflux pump inhibitors to see if the efflux ratio decreases.[12]
Q4: I am observing a "hook effect" in my degradation assays. Is this related to permeability?
A: The "hook effect" describes the phenomenon where the efficacy of a PROTAC decreases at higher concentrations, resulting in a bell-shaped dose-response curve.[2][13] This is not a permeability issue but a consequence of the PROTAC's mechanism of action. At optimal concentrations, the PROTAC facilitates the formation of a productive ternary complex. At excessive concentrations, it preferentially forms non-productive binary complexes (PROTAC-Target or PROTAC-E3 Ligase), which prevents the formation of the ternary complex and reduces degradation.[14] While unrelated to permeability, it is a critical factor to characterize by performing a wide dose-response experiment.
Caption: PROTAC complex formation at low vs. high concentrations.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key differences between PAMPA and Caco-2 assays for assessing PROTAC permeability?
A: PAMPA and Caco-2 are both crucial assays, but they provide different types of information. PAMPA is a high-throughput, cell-free assay that models only passive transcellular permeability, making it ideal for early-stage screening.[15] The Caco-2 assay is a lower-throughput, cell-based model that uses a monolayer of human intestinal cells. It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux mechanisms, making it more predictive of in vivo absorption.[4][16]
Table 2: Comparison of PAMPA and Caco-2 Permeability Assays
| Feature | PAMPA (Parallel Artificial Membrane Permeability Assay) | Caco-2 Permeability Assay |
| Principle | Measures passive diffusion across an artificial lipid membrane.[3][15] | Measures compound flux across a polarized monolayer of Caco-2 cells.[4][16] |
| Model Type | Cell-Free, Abiotic | Cell-Based, Biological |
| Transport Routes | Passive Transcellular Diffusion Only | Passive (Transcellular & Paracellular), Active Uptake, Active Efflux |
| Throughput | High | Low to Medium |
| Biological Relevance | Lower; good for ranking based on passive permeability. | Higher; considered the gold standard for predicting human intestinal absorption.[16] |
| Information Provided | Apparent Permeability (Papp) for passive diffusion. | Apparent Permeability (Papp) and Efflux Ratio (ER). |
Q2: What are typical apparent permeability (Papp) values for PROTACs, and what should I aim for?
A: Due to their large size, most PROTACs exhibit low to moderate permeability.[14][17] While high permeability is always desirable, many effective PROTACs have shown low Papp values in in vitro assays. The goal is to achieve sufficient intracellular concentration to induce target degradation. Even a PROTAC with low permeability can be effective if it is highly potent.
Table 3: Hypothetical Permeability Data for Pomalidomide-PROTACs
| Compound | Modification | PAMPA Papp (x 10⁻⁶ cm/s) | Caco-2 Papp (A→B) (x 10⁻⁶ cm/s) | Caco-2 Efflux Ratio |
| PROTAC-01 | This compound (Baseline) | 0.15 | 0.31 | 5.8 |
| PROTAC-02 | Replaced C5 alkyl with PEG3 linker | 0.25 | 0.55 | 3.1 |
| PROTAC-03 | Replaced linker amide with ester | 0.40 | 0.92 | 2.5 |
| PROTAC-04 | Rigidified linker with piperazine | 0.35 | 0.81 | 1.9 |
| Atenolol | Low Permeability Control | ~0.1 | < 0.5 | N/A |
| Antipyrine | High Permeability Control | > 5.0 | > 10.0 | N/A |
Note: Data are for illustrative purposes only.
Q3: How does the this compound structure specifically influence permeability?
A: Each component of the "this compound" PROTAC contributes to its overall physicochemical profile and, thus, its permeability:
-
Pomalidomide: As the Cereblon (CRBN) E3 ligase binder, it is a relatively complex, polar moiety that contributes significantly to the molecular weight and polar surface area.[18]
-
-CO- (Amide Linkage): This common connection point adds a hydrogen bond donor and acceptor, which can negatively impact passive permeability.
-
-C5- (Pentyl Chain): This flexible alkyl linker adds lipophilicity, which can help with membrane partitioning. However, its high flexibility can be entropically unfavorable for membrane crossing.
-
-Br (Bromine): The terminal bromine is typically a synthetic handle for attaching the warhead that binds the target protein. Its effect on permeability depends on the final structure of the complete PROTAC.
Section 3: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a method for assessing the passive diffusion of a PROTAC across an artificial lipid membrane.[3]
-
Principle: A 96-well microplate with a filter bottom (donor plate) is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) and placed in a second 96-well plate (acceptor plate) containing buffer. The PROTAC is added to the donor plate, and its diffusion into the acceptor plate is measured over time.
-
Materials: 96-well filter plates (PVDF membrane), 96-well acceptor plates, phosphatidylcholine, dodecane, phosphate-buffered saline (PBS), test PROTAC, analytical standards, LC-MS/MS system.
-
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Coat Filter Plate: Apply 5 µL of the lipid/dodecane solution to each well of the filter plate. Let it impregnate for 5-10 minutes.
-
Prepare Donor Solutions: Dissolve the PROTAC in a suitable solvent and dilute into PBS to a final concentration (e.g., 10 µM).
-
Start Assay: Add 200 µL of the donor solution to each well of the coated filter plate. Carefully place the filter plate onto the acceptor plate to create the "sandwich."
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Compound]_acceptor / [Compound]_equilibrium)
Caption: Experimental workflow for the PAMPA assay.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol describes the measurement of PROTAC transport across a confluent monolayer of Caco-2 cells, allowing for the determination of both permeability and active efflux.[4][11]
-
Principle: Caco-2 cells are cultured on semi-permeable filter inserts for ~21 days, during which they differentiate and form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[16][19] The PROTAC is added to either the apical (A) or basolateral (B) side, and its appearance on the opposite side is measured.
-
Materials: Caco-2 cells, cell culture reagents, 12- or 24-well Transwell plates, Hanks' Balanced Salt Solution (HBSS), Lucifer Yellow, TEER meter, test PROTAC, LC-MS/MS system.
-
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days.
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) to confirm the formation of tight junctions.
-
Perform a Lucifer Yellow leak test to ensure monolayer integrity.
-
-
Transport Experiment (A→B):
-
Wash the monolayer with pre-warmed HBSS.
-
Add the PROTAC solution (e.g., 10 µM in HBSS) to the apical (donor) side and fresh HBSS to the basolateral (acceptor) side.
-
-
Transport Experiment (B→A):
-
Add the PROTAC solution to the basolateral (donor) side and fresh HBSS to the apical (acceptor) side.
-
-
Incubation: Incubate plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).
-
Sample Collection & Analysis: Collect samples from both donor and acceptor compartments and analyze by LC-MS/MS.
-
-
Data Calculation:
-
Papp: Papp = (dQ/dt) / (Area * C₀), where dQ/dt is the rate of permeation, Area is the surface area of the membrane, and C₀ is the initial donor concentration.
-
Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
-
Section 4: Signaling Pathway
Pomalidomide-Based PROTAC Mechanism of Action
Pomalidomide-based PROTACs function by hijacking the Cereblon (CRBN) E3 ubiquitin ligase. The PROTAC acts as a molecular bridge, inducing proximity between the target protein and CRBN.[13][18] This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, thereby eliminating it from the cell.[6][20]
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. enamine.net [enamine.net]
- 12. benchchem.com [benchchem.com]
- 13. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 14. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PAMPA | Evotec [evotec.com]
- 16. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Addressing incomplete target protein degradation with Pomalidomide PROTACs
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and address common issues related to incomplete target protein degradation when using Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs).
General Mechanism of Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs are hetero-bifunctional molecules that work by hijacking the cell's natural protein disposal system.[1] One end of the PROTAC binds to the target protein of interest (POI), while the other end, the Pomalidomide moiety, recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This induced proximity results in the formation of a key ternary complex (POI-PROTAC-CRBN), which leads to the ubiquitination of the target protein, marking it for destruction by the 26S proteasome.[1][3][4]
Caption: General mechanism of action for a Pomalidomide-based PROTAC.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My target protein is not fully degraded. What are the common causes and how can I troubleshoot this?
A1: Incomplete degradation is a common challenge. The issue can stem from the PROTAC molecule itself, the experimental conditions, or the specific biology of the cell line. A systematic approach is crucial for identifying the root cause.
Troubleshooting Guide:
-
Confirm Target Engagement & CRBN Binding: Ensure your PROTAC can independently bind both the target protein and Cereblon. The binding affinity of Pomalidomide to CRBN is typically in the low micromolar to high nanomolar range.[2][5]
-
Optimize PROTAC Concentration: Perform a wide dose-response curve (e.g., 1 pM to 10 µM) to identify the optimal concentration for degradation and to check for a potential "hook effect" (see Q2).[4]
-
Optimize Treatment Duration: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the kinetics of degradation.[4] Maximum degradation (Dmax) may occur at different times for different targets.
-
Verify Proteasome-Dependence: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924).[6][7] A rescue of target protein levels confirms that the degradation is proteasome-mediated.
-
Check E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN) using Western Blot. If expression is low, consider using a different cell line.[8]
-
Assess Ternary Complex Formation: The formation of a stable POI-PROTAC-CRBN ternary complex is essential for degradation.[8][9] This can be a major bottleneck. Use techniques like co-immunoprecipitation to investigate complex formation (see Q3).
-
Evaluate Linker Design: The length, composition, and attachment points of the linker are critical for productive ternary complex formation.[8][9][] Re-synthesis with different linkers may be necessary (see Q4).
Caption: A logical workflow for troubleshooting incomplete PROTAC-mediated degradation.
Q2: I have observed a bell-shaped dose-response curve (a 'hook effect'). Why does this happen and what are the solutions?
A2: The "hook effect" is a characteristic phenomenon for many PROTACs where the degradation efficiency decreases at high concentrations.[7][11] This occurs because at an optimal concentration, the PROTAC effectively bridges the target protein and the E3 ligase to form a productive ternary complex.[4] However, at excessive concentrations, the PROTAC is more likely to form separate, non-productive binary complexes: either POI-PROTAC or PROTAC-CRBN.[7][12] These binary complexes compete with and prevent the formation of the required ternary complex, thus reducing degradation efficiency.[7][9]
Solutions:
-
Operate at Optimal Concentrations: The primary solution is to use the PROTAC at its optimal degradation concentration (the trough of the bell curve), avoiding the higher concentrations that cause the hook effect.
-
Re-evaluate In Vivo Dosing: The hook effect poses challenges for clinical studies and dosing regimens.[11] It is critical to establish a therapeutic window that maintains effective degradation without reaching concentrations that inhibit the process.
Caption: The "Hook Effect": High PROTAC concentrations favor binary over ternary complexes.
Table 1: Illustrative PROTAC Dose-Response Data This table shows example data for two different Pomalidomide-based PROTACs targeting Protein X.
| PROTAC Concentration | PROTAC A (% Degradation) | PROTAC B (% Degradation) |
| 1 nM | 25% | 15% |
| 10 nM | 60% | 45% |
| 100 nM | 92% (Dmax) | 85% (Dmax) |
| 500 nM | 90% | 88% |
| 1 µM | 75% | 86% |
| 5 µM | 40% (Hook Effect) | 82% |
| 10 µM | 20% (Hook Effect) | 75% |
| DC50 Value | ~8 nM | ~15 nM |
Note: This data is for illustrative purposes. DC50 is the concentration for 50% degradation; Dmax is the maximum observed degradation.
Q3: I suspect the ternary complex is not forming or is unstable. How can I verify this and what are the next steps?
A3: The stability of the ternary complex is a key determinant of PROTAC efficacy.[13] A PROTAC might bind to its targets individually but fail to orient them correctly for a stable and productive ternary complex. You can assess complex formation directly using biochemical or cellular assays.
Verification Method: Co-Immunoprecipitation (Co-IP)
Co-IP can be used to pull down the target protein and then blot for the presence of the E3 ligase (or vice versa), which would indicate a PROTAC-induced interaction.
Next Steps:
-
If no complex is detected: This strongly suggests an issue with the PROTAC's ability to bridge the two proteins. The primary cause is often a suboptimal linker.[9] The solution is to re-design the PROTAC with different linker lengths, compositions (e.g., PEG vs. alkyl), or attachment points.[8][]
-
If a complex is detected, but degradation is poor: This indicates that while the complex forms, it may not be in a productive conformation for ubiquitin transfer. The lysine residues on the target protein surface may not be accessible to the E2 enzyme recruited by the E3 ligase. Again, linker modification is the most common strategy to alter the geometry of the complex.[]
Q4: Could the linker design (length, composition, attachment point) be the reason for incomplete degradation?
A4: Absolutely. The linker is not just a passive spacer; it is a critical determinant of PROTAC activity.[9] The linker's properties heavily influence the stability and geometry of the ternary complex.[8][]
-
Linker Length: An optimal linker length is required to span the distance between the target and E3 ligase.[9] A linker that is too short can cause steric hindrance, while one that is too long can lead to an entropically unfavorable complex.[9][14] The optimal length is highly target-dependent.[9]
-
Linker Composition: The hydrophilicity (e.g., PEG-based linkers) or hydrophobicity (e.g., alkyl chains) of the linker affects the PROTAC's overall physicochemical properties, such as solubility and cell permeability.[9][15]
-
Attachment Point: The position where the linker is connected to the Pomalidomide and target-binding moieties can significantly impact ternary complex formation.[] Studies have shown that C5-substitution on the Pomalidomide ring can lead to higher degradation activity.[9]
Q5: How can I confirm that my PROTAC is inducing ubiquitination of the target protein?
A5: Confirming target ubiquitination is a key step in validating the mechanism of action. This can be done by immunoprecipitating the target protein and then performing a Western Blot to detect ubiquitin. To see an accumulation of the ubiquitinated species, it is essential to block their subsequent degradation by the proteasome.
Experimental Approach:
-
Treat cells with your PROTAC at its optimal concentration.
-
Include a control group co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132).[8]
-
Lyse the cells under denaturing conditions to preserve the ubiquitin chains.
-
Immunoprecipitate your target protein.
-
Run the immunoprecipitated sample on an SDS-PAGE gel and perform a Western Blot using an anti-ubiquitin antibody.
-
An increase in high-molecular-weight smears or bands in the PROTAC + MG132 lane compared to controls indicates poly-ubiquitination of your target.
Detailed Experimental Protocols
Protocol 1: Western Blot for Measuring Protein Degradation
This protocol allows for the quantification of target protein levels following PROTAC treatment.[1]
-
Cell Seeding: Seed cells in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of your PROTAC (and a vehicle control, e.g., DMSO) for the desired time (e.g., 16-24 hours).
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape cells and incubate on ice for 20 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.[1]
-
Sample Preparation:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[1]
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins via electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[1]
-
Incubate the membrane with a primary antibody against your target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection and Analysis:
-
Wash the membrane 3x with TBST.
-
Add ECL chemiluminescence substrate and capture the signal using an imaging system.[1]
-
Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control signal. Calculate percentage degradation relative to the vehicle control.[1]
-
Protocol 2: Co-Immunoprecipitation for Ternary Complex Analysis
This protocol helps determine if the PROTAC induces an interaction between the target protein and CRBN.
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to be effective (or slightly higher) for a short duration (e.g., 2-4 hours). Include vehicle-only and/or an inactive PROTAC control.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40) with protease inhibitors. Avoid harsh detergents like SDS.
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifugation.
-
-
Immunoprecipitation (IP):
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysate with an antibody against your target protein (or a tag if it's overexpressed) overnight at 4°C.
-
Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by gentle centrifugation.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.
-
Run the eluate on an SDS-PAGE gel and perform a Western Blot.
-
Probe separate blots for your target protein (to confirm successful IP) and for Cereblon (CRBN). The presence of a CRBN band in the target protein IP lane from PROTAC-treated cells (but not in the control) indicates ternary complex formation.
-
Protocol 3: Target Protein Ubiquitination Assay
This protocol is used to detect the poly-ubiquitination of the target protein.
-
Cell Treatment: In a 10 cm dish, treat cells with vehicle, PROTAC alone, MG132 alone (e.g., 10 µM, added 2-4 hours before harvest), and PROTAC + MG132. Use a PROTAC treatment time that is shorter than that required for full degradation (e.g., 4-6 hours).[8]
-
Cell Lysis (Denaturing):
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in a denaturing buffer (e.g., RIPA buffer containing 1% SDS) to inactivate deubiquitinating enzymes (DUBs).
-
Boil the lysate immediately for 10 minutes, then sonicate to shear DNA.
-
-
Dilution and Immunoprecipitation:
-
Dilute the denatured lysate at least 10-fold with a non-SDS lysis buffer to reduce the SDS concentration to ~0.1%. This is critical for the antibody to bind its epitope.
-
Perform immunoprecipitation for your target protein as described in Protocol 2 (steps 3-4).
-
-
Elution and Analysis:
-
Elute the proteins and run the samples on an SDS-PAGE gel.
-
Transfer to a membrane and perform a Western Blot using a primary antibody against Ubiquitin (e.g., P4D1 or FK2 clones).
-
A high-molecular-weight smear or laddering pattern appearing specifically in the PROTAC + MG132 lane indicates successful poly-ubiquitination of the target protein.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 13. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pomalidomide-CO-C5-Br PROTAC Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTACs synthesized using the Pomalidomide-CO-C5-Br E3 ligase ligand-linker conjugate. The following information addresses common aggregation and solubility problems and offers potential solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my Pomalidomide-based PROTAC aggregating or precipitating in aqueous solutions?
A1: PROTACs, due to their high molecular weight and often lipophilic nature, frequently fall into the "beyond Rule of Five" (bRo5) chemical space, leading to poor aqueous solubility.[1] Aggregation can be caused by several factors:
-
Exceeding Thermodynamic Solubility: The concentration of your PROTAC in the assay buffer may be higher than its intrinsic solubility limit.[2]
-
Poor Intrinsic Solubility: The chemical structure of the PROTAC, including the target protein ligand and the linker, can contribute to low solubility.
-
Compound Handling: Improper storage or handling of the PROTAC can lead to the formation of aggregates.
Q2: How does the "-CO-C5-Br" linker in this compound affect the properties of my PROTAC?
A2: The linker is a critical determinant of a PROTAC's physicochemical properties.[3] The C5 attachment point on the pomalidomide phthalimide ring is a common strategy.[4] The alkyl chain in the "-C5-" portion of the linker can increase lipophilicity, which may decrease aqueous solubility compared to more hydrophilic linkers like polyethylene glycol (PEG).[5] However, this can sometimes be balanced by improved cell permeability.
Q3: What are the consequences of PROTAC aggregation in my experiments?
A3: PROTAC aggregation can lead to several experimental issues:
-
Underestimation of Potency: Aggregates are generally not active, so their formation reduces the effective concentration of the monomeric, active PROTAC, leading to inaccurate DC50 and Dmax values.
-
Irreproducible Results: The extent of aggregation can vary between experiments, causing high variability in your data.
-
Cellular Toxicity: Large aggregates can sometimes induce cellular stress and toxicity, confounding experimental results.
Q4: How can I improve the solubility of my Pomalidomide-based PROTAC?
A4: Several strategies can be employed to enhance the solubility of your PROTAC:
-
Formulation with Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can significantly increase its apparent solubility and dissolution rate.[6][7]
-
Use of Co-solvents: Adding a small percentage (e.g., 1-5%) of a biocompatible co-solvent like DMSO or ethanol to your aqueous buffer can improve solubility.
-
pH Adjustment: If your PROTAC has ionizable groups, adjusting the pH of the buffer may increase its solubility.
-
Linker Modification: For future PROTAC design iterations, consider incorporating more hydrophilic linkers, such as PEG chains.[5]
Troubleshooting Guides
Issue 1: PROTAC Precipitation Upon Dilution in Aqueous Buffer
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Exceeding Kinetic Solubility | 1. Determine the kinetic solubility of your PROTAC in the final assay buffer (see Experimental Protocol 1). 2. Lower the final concentration of the PROTAC in the assay to below its measured kinetic solubility limit. | The PROTAC remains in solution throughout the experiment. |
| Poor Intrinsic Solubility | 1. Add a small percentage (1-5%) of a biocompatible co-solvent (e.g., ethanol, PEG 400) to the aqueous buffer. 2. Prepare an amorphous solid dispersion (ASD) of the PROTAC with a suitable polymer (see Experimental Protocol 3). | Increased solubility and prevention of precipitation. |
Issue 2: High Variability and Poor Reproducibility in Cellular Degradation Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| PROTAC Aggregation in Media | 1. Visually inspect the cell culture media for any signs of precipitation after adding the PROTAC. 2. Perform a pre-test to determine the solubility of the PROTAC in the specific cell culture media used. 3. Use Dynamic Light Scattering (DLS) to assess the aggregation state of the PROTAC in the assay media (see Experimental Protocol 2). | Identification and mitigation of aggregation, leading to more consistent results. |
| "Hook Effect" | At very high concentrations, the PROTAC can preferentially form binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, leading to reduced degradation. Perform a full dose-response curve with a wider range of concentrations, including lower ones, to identify the optimal concentration for degradation.[8] | A bell-shaped dose-response curve, with decreased degradation at higher concentrations, confirming the hook effect. |
Quantitative Data on Pomalidomide-Based PROTACs
The following tables provide representative data for pomalidomide-based PROTACs. Note that the specific performance of a PROTAC synthesized with this compound will depend on the target protein and its ligand.
Table 1: Degradation Potency of Pomalidomide-Based PROTACs Targeting Various Proteins
| PROTAC Target | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| HDAC8 | 147 | 93 | Various | [9] |
| PI3K | 42.23 - 227.4 | 71.3 - 88.6 | MDA-MB-231 | [10] |
| mTOR | 45.4 | 74.9 | MDA-MB-231 | [10] |
Table 2: Impact of Linker Composition on the Aqueous Solubility of a CDK9 Degrader Series
| Compound | Linker Composition | Kinetic Solubility (µM) |
| 13 | Thalidomide-(CH2)3-triazole-(CH2)3-AT7519 | >100 |
| 14 | Thalidomide-(CH2)4-triazole-(CH2)2-AT7519 | 52.8 |
| 15 | Thalidomide-(CH2)5-triazole-(CH2)1-AT7519 | 24.9 |
| 16 | Thalidomide-(CH2)3-triazole-(CH2)4-AT7519 | 4.9 |
| 17 | Thalidomide-(CH2)4-triazole-(CH2)3-AT7519 | 4.1 |
| 18 | Thalidomide-(CH2)5-triazole-(CH2)2-AT7519 | 3.2 |
| Data adapted from a study on AT7519-based CDK9 degraders, demonstrating that subtle changes in linker composition can significantly impact solubility.[11] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol outlines a method to determine the kinetic solubility of a PROTAC in an aqueous buffer.[2][12][13]
Materials:
-
PROTAC of interest
-
100% DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plates
-
Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing the desired aqueous buffer (e.g., 198 µL) to achieve a final DMSO concentration of ≤1%.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer. Alternatively, centrifuge the plate to pellet any precipitate and measure the UV absorbance of the supernatant at the λmax of the PROTAC.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control. For UV absorbance, the concentration in the supernatant is quantified using a calibration curve.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Analysis
This protocol describes the use of DLS to assess the aggregation state of a PROTAC in solution.[14][15]
Materials:
-
PROTAC solution (dissolved in the buffer of interest)
-
DLS instrument
-
Low-volume cuvette
-
Syringe filters (0.02 or 0.1 µm pore size)
Procedure:
-
Sample Preparation: Prepare the PROTAC solution at the desired concentration in the assay buffer. It is crucial that the buffer is filtered to remove any dust or particulate matter.
-
Filtering: Filter the PROTAC solution through a low-binding syringe filter directly into a clean, dust-free cuvette. This step is critical to remove any pre-existing large aggregates or dust that could interfere with the measurement.
-
Instrument Setup: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Data Acquisition: Perform the DLS measurement according to the instrument's instructions. The instrument will measure the time-dependent fluctuations in scattered light intensity.
-
Data Analysis: The software will use an autocorrelation function to calculate the size distribution of particles in the solution. The presence of large particles (e.g., >100 nm) or a high polydispersity index (PDI) can indicate aggregation.
Protocol 3: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol provides a method for preparing an ASD to enhance PROTAC solubility.[6][16]
Materials:
-
PROTAC of interest
-
Polymer (e.g., PVP, HPMC-AS)
-
Volatile organic solvent (e.g., dichloromethane, methanol, or a mixture)
-
Glass vial or round-bottom flask
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolution: Dissolve both the PROTAC and the chosen polymer in a suitable volatile organic solvent. The drug-to-polymer ratio can be varied (e.g., 10%, 20%, 30% w/w drug loading).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film. Alternatively, the solution can be placed in a vacuum oven at a controlled temperature until the solvent has completely evaporated.
-
Drying: Further dry the resulting solid under high vacuum for an extended period (e.g., 12-24 hours) to remove any residual solvent.
-
Characterization: The resulting ASD powder can be characterized by techniques such as powder X-ray diffraction (PXRD) to confirm its amorphous nature and differential scanning calorimetry (DSC) to determine its glass transition temperature (Tg).
-
Solubility Assessment: The solubility and dissolution rate of the ASD can then be determined using the kinetic solubility assay described in Protocol 1 and compared to the unformulated PROTAC.
Visualizations
Pomalidomide-based PROTAC Mechanism of Action
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Experimental Workflow for Troubleshooting PROTAC Aggregation
Caption: A logical workflow for troubleshooting PROTAC aggregation issues.
References
- 1. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. enamine.net [enamine.net]
- 14. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation and Evaluation of Amorphous Solid Dispersions for Enhancing Luteolin’s Solubility in Simulated Saliva - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for conjugating Pomalidomide-CO-C5-Br
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of Pomalidomide-linker conjugates. The focus is on the common and well-documented nucleophilic aromatic substitution (SNAr) reaction to form the core structure, which is applicable to the synthesis of molecules like Pomalidomide-CO-C5-Br.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for conjugating a linker to the pomalidomide core?
A1: The most common method is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 4-fluorothalidomide with a primary or secondary amine-terminated linker. The amine displaces the fluorine atom on the phthalimide ring to form the N-substituted pomalidomide conjugate.[1][2][3]
Q2: Which solvent is recommended for this reaction?
A2: Dimethyl sulfoxide (DMSO) is often the preferred solvent, especially at higher temperatures.[1][2][4] While dimethylformamide (DMF) has been used, it can decompose at temperatures above 90°C in the presence of a base, forming dimethylamine. This can lead to the formation of an undesired 4-(dimethylamino)-thalidomide byproduct.[1]
Q3: What is the optimal temperature for the conjugation reaction?
A3: The optimal temperature is highly dependent on the nature of the amine nucleophile (the linker). For primary amines, higher temperatures (e.g., 130°C) have been shown to provide better yields. For secondary amines, optimal yields are often achieved at lower temperatures (e.g., 90-110°C).[1][4] It is crucial to optimize the temperature for each specific linker.
Q4: What are the best methods for monitoring the reaction progress?
A4: The reaction progress should be monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] These techniques allow for the visualization of the consumption of starting materials and the formation of the desired product and any byproducts.
Q5: How should the final this compound conjugate be purified?
A5: The most common purification method is silica gel column chromatography.[2][5] For achieving high purity, preparative High-Performance Liquid Chromatography (prep-HPLC) can also be utilized.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Ineffective Base: The base (e.g., DIPEA, K₂CO₃) may be old or degraded. 2. Low Reaction Temperature: The temperature may be insufficient, especially for less reactive primary amines. 3. Poor Nucleophilicity of the Linker: The amine on the linker may be sterically hindered or electronically deactivated. | 1. Use a fresh bottle of the base. Ensure anhydrous conditions if the base is hygroscopic. 2. Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction by TLC or LC-MS.[1] 3. Consider using a more reactive linker derivative or a different synthetic route. |
| Formation of Multiple Byproducts | 1. Decomposition of Solvent: Using DMF at high temperatures can lead to the formation of a dimethylamine byproduct.[1] 2. Phthalimide Ring Opening: The phthalimide ring can be susceptible to opening under harsh basic conditions or at very high temperatures. 3. Di-substitution: If a diamine linker is used, reaction at both ends can occur, leading to homo-dimers.[1][2] | 1. Switch the solvent to DMSO, which is more stable at higher temperatures.[1] 2. Perform the reaction at the lowest effective temperature. Screen different bases to find one that is effective but mild. 3. Use a mono-protected diamine linker (e.g., Boc-protected) to ensure single substitution, followed by a deprotection step.[1] |
| Difficulty in Product Purification | 1. Co-elution of Product and Impurities: The product and byproducts may have similar polarities. 2. Product Streaking on Silica Gel: The product may be highly polar. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase or switching to reverse-phase HPLC.[2] 2. Add a small amount of a modifier like triethylamine or acetic acid to the mobile phase to improve peak shape. |
| Inconsistent Yields | 1. Atmospheric Moisture: The reaction may be sensitive to moisture, affecting the base and reactants. 2. Inaccurate Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete reactions or side product formation. | 1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 2. Carefully measure all reagents. A slight excess of the amine linker (e.g., 1.1-1.2 equivalents) and a greater excess of the base (e.g., 3.0 equivalents) are often used.[1][2] |
Quantitative Data Presentation
The following tables summarize the isolated yields for the SNAr reaction between 4-fluorothalidomide and various amine nucleophiles, demonstrating the impact of the nucleophile structure and reaction temperature.
Table 1: Isolated Yields of Pomalidomide Derivatives from Primary Amine Nucleophiles [1][2]
| Nucleophile | Yield (%) |
| Mono-Boc-ethylenediamine | 92% |
| Mono-Boc-1,3-diaminopropane | 64% |
| Mono-Boc-1,4-diaminobutane | 78% |
| Propargylamine | 84% |
| Glycine t-butyl ester | 53% |
| Glycine | 13% |
| General Conditions: 0.45 mmol scale of 4-fluorothalidomide, 1.1 eq. of amine, 3.0 eq. of DIPEA, and 0.2 M concentration in DMSO at 130°C. |
Table 2: Isolated Yields of Pomalidomide Derivatives from Secondary Amine Nucleophiles [1][2]
| Nucleophile | Temperature (°C) | Yield (%) |
| N-Methyl-1,2-diaminoethane | 90 | 94% |
| Piperazine | 90 | 92% |
| N-Boc-piperazine | 90 | 97% |
| Morpholine | Room Temp | 61% |
| N-Methylbenzylamine | 90 | 91% |
| Sarcosine ethyl ester | 90 | 90% |
| General Conditions: 0.36 mmol scale of 4-fluorothalidomide, 1.1 eq. of amine, 3.0 eq. of DIPEA, and 0.2 M concentration in DMSO. |
Experimental Protocols
Key Experiment: Synthesis of a Pomalidomide-C5-Linker Conjugate via SNAr Reaction
This protocol provides a general procedure for the conjugation of an amine-containing C5 linker to 4-fluorothalidomide.
Materials:
-
4-fluorothalidomide
-
Amine-terminated C5-linker (e.g., N-Boc-1,5-diaminopentane)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-fluorothalidomide (1.0 eq).
-
Add anhydrous DMSO to achieve a concentration of 0.2 M.
-
Add the amine-terminated C5-linker (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 90-130°C, requires optimization) and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the 4-fluorothalidomide is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with Ethyl Acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to yield the desired pomalidomide-linker conjugate.[2]
Visualizations
Caption: Experimental workflow for the synthesis of a pomalidomide-linker conjugate.
Caption: Troubleshooting logic for pomalidomide conjugation reactions.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Validating On-Target Activity of Pomalidomide-Based PROTACs: A Comparative Guide to C5-Functionalized Degraders
For Researchers, Scientists, and Drug Development Professionals
The development of potent and selective targeted protein degraders is a cornerstone of modern drug discovery. Proteolysis Targeting Chimeras (PROTACs) that utilize pomalidomide as a Cereblon (CRBN) E3 ubiquitin ligase recruiter are of significant interest. However, a key challenge with traditional pomalidomide-based PROTACs is their off-target degradation of endogenous zinc finger (ZF) proteins. Strategic modification at the C5 position of the pomalidomide phthalimide ring has emerged as a critical strategy to mitigate these off-target effects while maintaining or even enhancing on-target degradation. This guide provides a comparative analysis of C5-functionalized pomalidomide PROTACs, such as those synthesized from Pomalidomide-CO-C5-Br, against alternatives, supported by experimental data and detailed protocols for validation.
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs are heterobifunctional molecules that orchestrate the degradation of a target protein of interest (POI).[1] They consist of a ligand that binds to the POI, a pomalidomide moiety to recruit the CRBN E3 ubiquitin ligase, and a linker connecting the two.[1] By inducing proximity between the POI and CRBN, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
Caption: Signaling pathway of pomalidomide-induced protein degradation.
Comparative Performance: The Advantage of C5-Modification
A significant drawback of early-generation pomalidomide-based PROTACs is the off-target degradation of essential ZF proteins.[1] Research has demonstrated that modifying the pomalidomide scaffold at the C5 position of the phthalimide ring can sterically hinder the interaction with ZF proteins without compromising CRBN recruitment.[1] This leads to a more favorable selectivity profile. While specific data for a PROTAC synthesized from this compound is not extensively available in public literature, data from closely related C5-substituted analogs highlight the benefits of this approach.
The following table presents representative data for an Anaplastic Lymphoma Kinase (ALK) targeting PROTAC, comparing a C5-alkyne modification to a C4-substituted counterpart. This data illustrates that shifting the linker attachment point from the C4 to the C5 position can lead to a significant improvement in on-target potency and a reduction in off-target activity.[1]
| PROTAC | Target Protein | Cell Line | On-Target DC50 (nM) | On-Target Dmax (%) | Off-Target ZF Degradation Score* |
| MS4078 (C4-alkyne) | ALK | SU-DHL-1 | ~50 | >90 | High |
| dALK-2 (C5-alkyne) | ALK | SU-DHL-1 | ~10 | >95 | Low |
*Off-target ZF degradation score is a qualitative measure. "High" indicates significant degradation of multiple ZF proteins, while "Low" indicates minimal to no degradation.[1]
This 5-fold decrease in the half-maximal degradation concentration (DC50) for the C5-modified PROTAC demonstrates its enhanced on-target potency.
Experimental Protocols for On-Target Validation
Accurate and reproducible functional validation is paramount in PROTAC development. The following protocols for key experiments are essential for characterizing the performance of this compound based PROTACs.
Caption: A typical experimental workflow for the functional validation of PROTACs.
Western Blotting for DC50 and Dmax Determination
Objective: To quantify the dose-dependent degradation of the target protein and determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Plot the percentage of protein remaining relative to the vehicle control against the log of the PROTAC concentration and fit to a dose-response curve to determine DC50 and Dmax values.
-
In-Cell Ubiquitination Assay via Co-Immunoprecipitation
Objective: To confirm that PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome system.
Methodology:
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., 5-10 times the DC50).
-
In a parallel sample, co-treat with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow for the accumulation of ubiquitinated protein.[1]
-
-
Cell Lysis:
-
Lyse cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of the proteins.[1]
-
-
Immunoprecipitation:
-
Incubate cell lysates with a primary antibody against the target protein overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
-
Elution and Western Blotting:
-
Wash the beads to remove non-specific binders and elute the immunoprecipitated proteins.
-
Perform SDS-PAGE and Western blotting. Probe the membrane with a primary antibody against ubiquitin to detect polyubiquitin chains on the target protein. A high molecular weight smear indicates successful ubiquitination.
-
NanoBRET™ Assay for Ternary Complex Formation
Objective: To quantitatively measure the formation of the ternary complex (POI-PROTAC-CRBN) in live cells.
Methodology:
-
Cell Preparation:
-
Co-transfect cells with plasmids expressing the POI fused to a NanoLuc® luciferase (donor) and CRBN fused to a HaloTag® (acceptor).
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC.
-
Add the PROTAC dilutions to the transfected cells.
-
-
Reagent Addition and Signal Measurement:
-
Add the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the log of the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm direct binding of the PROTAC to the target protein in a cellular environment.
Methodology:
-
Cell Treatment:
-
Treat intact cells with the PROTAC or a vehicle control.
-
-
Thermal Challenge:
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.
-
-
Cell Lysis and Separation:
-
Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other quantitative protein detection methods.
-
-
Data Analysis:
-
A ligand-bound protein will be more thermally stable, resulting in a shift of its melting curve to higher temperatures compared to the vehicle-treated control. This shift confirms target engagement.
-
References
C5 vs. C4 Linker Position on Pomalidomide: A Comparative Analysis for PROTAC Development
For Immediate Publication
SOUTH SAN FRANCISCO, CA – December 8, 2025 – In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) requires meticulous optimization of each component to achieve desired potency and selectivity. For researchers utilizing pomalidomide as a Cereblon (CRBN) E3 ligase recruiter, the seemingly subtle choice of linker attachment point—specifically, the C5 versus the C4 position on the phthalimide ring—has profound implications for degrader performance. This guide provides a comprehensive comparative analysis of C5- and C4-linked pomalidomide-based PROTACs, supported by experimental data, to inform the rational design of next-generation protein degraders.
Recent studies have demonstrated that functionalization at the C5 position of the pomalidomide phthalimide ring can lead to superior outcomes compared to the more traditional C4 linkage. Key advantages of the C5 position include enhanced on-target degradation potency and, critically, a significant reduction in the off-target degradation of endogenous zinc-finger (ZF) transcription factors—a known liability of pomalidomide-based degraders.[1][2][3] This improved selectivity profile is attributed to steric hindrance at the C5 position, which disrupts the formation of a stable ternary complex with off-target ZF proteins while preserving the necessary interactions for on-target activity.[1][4]
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing the performance of pomalidomide-based PROTACs with linkers at the C5 and C4 positions.
Table 1: On-Target Degradation Efficiency
| PROTAC | Target Protein | Linker Position | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| MS4078 | ALK | C4-alkyne | ~50 | >90 | SU-DHL-1 | [5] |
| dALK-2 | ALK | C5-alkyne | ~10 | >95 | SU-DHL-1 | [5] |
Table 2: Off-Target Degradation Profile of Zinc-Finger Proteins
| PROTAC | Off-Target Protein | Degradation Level | Method | Reference |
| C4-modified PROTACs | Zinc-Finger Proteins | Significant Degradation | High-Throughput Imaging / Proteomics | [1][6][7] |
| C5-modified PROTACs | Zinc-Finger Proteins | Reduced Degradation | High-Throughput Imaging / Proteomics | [1][6][7] |
| (5)-MS4078 (C5-substituted) | ZNF276, ZNF827, PATZ1 | Retained Degradation | Proteomics | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General mechanism of action for a pomalidomide-based PROTAC.
Caption: Logical relationship of linker position to on- and off-target effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC performance. Below are protocols for key experiments cited in the comparison of C4- and C5-linked pomalidomide PROTACs.
Western Blotting for DC50 and Dmax Determination
This protocol is used to quantify the dose-dependent degradation of a target protein.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the C4- and C5-linked PROTACs in cell culture medium.
-
Treat cells with the PROTACs at various concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Quantitative Proteomics for Off-Target Analysis
This protocol allows for the global identification and quantification of off-target protein degradation.
-
Cell Treatment and Lysis:
-
Treat cells with the C4- and C5-linked PROTACs at a fixed concentration, along with a vehicle control.
-
Harvest and lyse the cells as described for Western blotting.
-
-
Protein Digestion and Peptide Labeling:
-
Digest protein lysates into peptides using trypsin.
-
Label the peptides from each condition with tandem mass tags (TMT) for multiplexed analysis.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify proteins.
-
Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify significantly degraded proteins.
-
Specifically analyze the abundance of known zinc-finger proteins to assess off-target effects.
-
NanoBRET™ Ternary Complex Formation Assay
This live-cell assay measures the formation of the PROTAC-induced ternary complex.
-
Cell Preparation:
-
Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase (the donor) and CRBN fused to HaloTag® (the acceptor).
-
Plate the transfected cells in a 96-well plate.
-
-
Assay Execution:
-
Label the HaloTag®-CRBN with a fluorescent HaloTag® ligand.
-
Add serial dilutions of the C4- and C5-linked PROTACs to the cells.
-
Add the NanoBRET™ substrate to initiate the luminescence reaction.
-
Measure the donor and acceptor emission signals using a plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal/donor signal).
-
An increase in the BRET ratio indicates the formation of the ternary complex.
-
Plot the BRET ratio against the PROTAC concentration to determine the EC50 for complex formation.
-
Conclusion
The strategic selection of the linker attachment point on the pomalidomide scaffold is a critical determinant of PROTAC efficacy and safety. Experimental evidence strongly suggests that the C5 position is often superior to the C4 position, offering the dual benefits of enhanced on-target degradation and a more favorable selectivity profile due to the mitigation of off-target zinc-finger protein degradation. Researchers and drug developers are encouraged to consider C5-functionalized pomalidomide as a preferred building block for the development of potent and selective CRBN-recruiting PROTACs. The detailed experimental protocols provided herein offer a robust framework for the validation and comparative analysis of novel degraders.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Pomalidomide-CO-C5-Br vs. VHL Ligands for PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The choice of E3 ubiquitin ligase ligand is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacological properties. This guide provides an objective comparison between PROTACs utilizing Pomalidomide-CO-C5-Br, which recruits the Cereblon (CRBN) E3 ligase, and those employing ligands for the von Hippel-Lindau (VHL) E3 ligase. This comparison is supported by experimental data and detailed methodologies to inform the design and development of next-generation protein degraders.
Executive Summary
Pomalidomide-based PROTACs, particularly those with a C5 linker attachment, and VHL-based PROTACs are two of the most widely utilized platforms for inducing targeted protein degradation. Pomalidomide, a derivative of thalidomide, recruits the CRBN E3 ligase.[1] Strategic modification at the C5 position of the pomalidomide ring has been shown to mitigate off-target degradation of neosubstrate proteins, such as zinc-finger transcription factors, a known liability of earlier-generation pomalidomide-based PROTACs.[2] VHL-based PROTACs, on the other hand, recruit the VHL E3 ligase and have demonstrated broad utility across various cell types.[3] The choice between these two systems depends on several factors, including the target protein, the desired selectivity profile, and the cell type of interest.
Data Presentation: Performance Comparison
Direct head-to-head comparisons of a this compound based PROTAC and a VHL-based PROTAC against the same protein of interest are not extensively available in the public domain. However, by compiling data from studies comparing CRBN- and VHL-based PROTACs targeting the well-characterized bromodomain and extra-terminal domain (BET) protein BRD4, we can draw informative comparisons.
| E3 Ligase Recruited | PROTAC Example | Target Protein | Cell Line | DC50 | Dmax (%) | Reference |
| CRBN (Pomalidomide-based) | dBET1 | BRD4 | MV4-11 | ~1.5 nM | >98 | [4] |
| VHL | MZ1 | BRD4 | MV4-11 | ~2.9 nM | >98 | [4] |
| CRBN (Pomalidomide-based) | Compound 16 | EGFRT790M | A549 | Not Reported | 96 | [5] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture (warhead, linker, and E3 ligase ligand) and the experimental conditions (cell line, treatment time). The data presented here is for illustrative purposes.
Signaling Pathways
The fundamental mechanism of action for both Pomalidomide- and VHL-based PROTACs involves the formation of a ternary complex between the target protein, the PROTAC, and the respective E3 ubiquitin ligase, leading to polyubiquitination of the target and its subsequent degradation by the 26S proteasome.
References
- 1. benchchem.com [benchchem.com]
- 2. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Selectivity: A Comparative Guide to Pomalidomide-Based PROTACs in Proteomics
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs), focusing on their selectivity as determined by proteomic analysis. We delve into supporting experimental data, provide detailed methodologies for key experiments, and visualize complex biological processes to inform the rational design of next-generation targeted protein degraders.
Pomalidomide, a derivative of thalidomide, is a widely utilized E3 ligase recruiter for the Cereblon (CRBN) complex in the design of PROTACs. These heterobifunctional molecules are engineered to bring a target protein of interest (POI) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. While powerful, a key challenge in the development of Pomalidomide-based PROTACs is ensuring the selective degradation of the intended target while minimizing off-target effects. A known liability is the inherent ability of the pomalidomide moiety to induce the degradation of endogenous zinc-finger (ZF) proteins, which can lead to unintended cellular consequences.[1][2][3][4]
This guide will explore how strategic modifications to the pomalidomide scaffold and linker chemistry can significantly enhance selectivity. We will present a comparative analysis of prominent Pomalidomide-based PROTACs, supported by quantitative proteomic data.
Enhancing Selectivity Through Scaffold Modification: The C5 Position Advantage
A key strategy to mitigate the off-target degradation of ZF proteins is the modification of the pomalidomide phthalimide ring.[1][2][3][4] Shifting the linker attachment point from the traditional C4 position to the C5 position has been shown to sterically hinder the interaction with ZF proteins without compromising the recruitment of CRBN.[5] This results in a more favorable selectivity profile, often accompanied by maintained or even enhanced on-target potency.
Comparative Performance of Pomalidomide-Based PROTACs
The efficacy and selectivity of PROTACs are quantified by metrics such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize quantitative data for several Pomalidomide-based PROTACs, illustrating the impact of scaffold modification and target selection on their performance.
Table 1: On-Target Potency of Pomalidomide-Based PROTACs
| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | Pomalidomide | Jurkat | < 1 | > 95 | [6] |
| Compound 16 | EGFR | Pomalidomide | A549 | ~100 | 96 | [7] |
| ZQ-23 | HDAC8 | Pomalidomide | - | 147 | 93 | [8] |
| MS4078 (C4-alkyne) | ALK | Pomalidomide | SU-DHL-1 | ~50 | > 90 | [5] |
| dALK-2 (C5-alkyne) | ALK | Pomalidomide | SU-DHL-1 | ~10 | > 95 | [5] |
Table 2: Off-Target Profile of Pomalidomide-Based PROTACs on Zinc-Finger Proteins
| PROTAC | Off-Target Protein | DC50 (nM) | Dmax (%) | Key Finding | Reference |
| Pomalidomide (alone) | IKZF1 | - | - | Significant degradation | [1] |
| Pomalidomide (alone) | ZFP91 | - | - | Significant degradation | [1] |
| C4-modified PROTACs | Various ZF proteins | - | - | Common off-target degradation observed | [1] |
| C5-modified PROTACs | Various ZF proteins | - | - | Reduced off-target degradation of ZF proteins | [1][2][3][4] |
Table 3: On-Target Profile of the BET Degrader ARV-825
| Target Protein | Protein Family | DC50 (nM) | Cell Line | Key Finding | Reference |
| BRD4 | BET | < 1 | Jurkat | Potent on-target degradation | [6] |
| BRD2 | BET | - | - | Also degraded by ARV-825 | [9][10] |
| BRD3 | BET | - | - | Also degraded by ARV-825 | [9][10] |
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Experimental Protocols
A rigorous assessment of PROTAC selectivity relies on robust and reproducible experimental protocols. Below are detailed methodologies for quantitative proteomics using Tandem Mass Tag (TMT) labeling, a common technique for unbiased, proteome-wide analysis.
Quantitative Proteomics using Tandem Mass Tag (TMT) Labeling
This protocol outlines a workflow for the global proteomic analysis of cells treated with a Pomalidomide-based PROTAC to identify both on-target and off-target degradation events.
1. Cell Culture and Treatment:
-
Culture a human cell line of interest (e.g., HEK293, HeLa, or a disease-relevant cell line) to approximately 80% confluency.
-
Treat cells with the PROTAC at a concentration at or near its DC50 value for the target protein. Include a vehicle control (e.g., DMSO) and perform the experiment in biological triplicates. The treatment duration should be optimized to capture direct degradation events, typically ranging from 4 to 24 hours.
2. Cell Lysis and Protein Extraction:
-
Harvest the cells by scraping or trypsinization and wash them with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellets in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and ensure complete lysis.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification and Digestion:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Take an equal amount of protein (e.g., 100 µg) from each sample.
-
Reduce the disulfide bonds in the proteins by adding dithiothreitol (DTT) and incubating at 56°C.
-
Alkylate the cysteine residues by adding iodoacetamide and incubating in the dark at room temperature.
-
Digest the proteins into peptides overnight at 37°C using sequencing-grade trypsin.
4. TMT Labeling and Sample Cleanup:
-
Label the peptides from each sample with a unique TMT isobaric tag according to the manufacturer's instructions. This allows for the multiplexing of samples.
-
Quench the labeling reaction with hydroxylamine.
-
Combine the TMT-labeled peptide samples.
-
Desalt and clean up the combined peptide sample using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.
-
Elute the peptides and dry them under vacuum.
5. LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid).
-
Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.
6. Data Analysis:
-
Process the raw mass spectrometry data using a specialized software package (e.g., Proteome Discoverer, MaxQuant).
-
Search the data against a human protein database to identify peptides and proteins.
-
Quantify the relative abundance of each protein across the different treatment conditions based on the intensities of the TMT reporter ions.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the vehicle control. Proteins with significantly decreased abundance are potential degradation targets.
-
Perform pathway and gene ontology analysis to understand the biological implications of the observed protein changes.
By employing these rigorous proteomic approaches, researchers can gain a comprehensive understanding of the selectivity of their Pomalidomide-based PROTACs, enabling the development of more precise and effective targeted protein degraders.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 3. PXD046264 - Proteolysis Targeting Chimeras With Reduced Off-targets - OmicsDI [omicsdi.org]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Bromodomain and BET family proteins as epigenetic targets in cancer therapy: their degradation, present drugs, and possible PROTACs - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07971E [pubs.rsc.org]
A Comparative Guide to In-Cell Ubiquitination Assays for Pomalidomide PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate disease-causing proteins by co-opting the cell's natural protein disposal system. Pomalidomide-based PROTACs specifically recruit the Cereblon (CRBN) E3 ubiquitin ligase to a protein of interest (POI), inducing its ubiquitination and subsequent degradation by the proteasome.[1][2][3][4] Verifying and quantifying the ubiquitination of the target protein is a critical step in confirming the mechanism of action and optimizing the efficacy of these novel therapeutics.[5][6]
This guide provides an objective comparison of key in-cell ubiquitination assays, complete with supporting data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most appropriate method for their Pomalidomide PROTAC development pipeline.
Mechanism of Action: Pomalidomide PROTACs
Pomalidomide-based PROTACs are heterobifunctional molecules featuring a ligand that binds to the target protein and a pomalidomide moiety that engages the CRBN E3 ligase.[2][4] This dual binding induces the formation of a ternary complex, bringing the target protein into close proximity with the E3 ligase machinery.[2][7][8] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein.[6][9] The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[5][9]
References
- 1. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitination Assay - Profacgen [profacgen.com]
- 6. Target Ubiquitination Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 9. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Degradation Efficiency of Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention, offering a novel modality to eliminate disease-causing proteins. Pomalidomide, a derivative of thalidomide, is a widely utilized E3 ligase recruiter for the Cereblon (CRBN) complex in the design of these heterobifunctional molecules. This guide provides a comparative analysis of the degradation efficiency of various pomalidomide-based PROTACs against different protein targets, supported by quantitative experimental data and detailed methodologies for key validation assays.
Mechanism of Action and the Importance of Linker Position
Pomalidomide-based PROTACs are engineered molecules that consist of three key components: a ligand that binds to the target protein of interest (POI), a pomalidomide moiety that recruits the CRBN E3 ubiquitin ligase, and a chemical linker that connects the two. By inducing proximity between the POI and CRBN, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1]
A critical aspect of pomalidomide-based PROTAC design is the attachment point of the linker to the pomalidomide scaffold. Early generation PROTACs often utilized the C4 position of the phthalimide ring. However, this has been associated with off-target degradation of endogenous zinc finger (ZF) proteins.[1] Strategic modification at the C5 position has been shown to mitigate these off-target effects by sterically hindering the interaction with ZF proteins without compromising the recruitment of CRBN, leading to a more favorable selectivity profile.[1]
Quantitative Comparison of Pomalidomide-Based PROTACs
The degradation efficiency of PROTACs is primarily evaluated by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), representing the maximum percentage of protein degradation achievable. The following tables summarize the degradation efficiencies of several pomalidomide-based PROTACs targeting various proteins.
| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax (%) | Reference |
| Compound 16 | EGFRWT | A549 | 32.9 nM | 96% | [2] |
| P13I | BTK | Ramos | ~10 nM | Not Reported | [3] |
| PROTAC 1 | BRD4 | Burkitt's lymphoma (BL) cells | < 1 nM | Not Reported | [4] |
| ARV-825 | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported | |
| Compound 21 | BRD4 | THP-1 | Not Reported (Effective degradation at 1 µM) | Not Reported | [5][6] |
| KP-14 | KRAS G12C | NCI-H358 | ~1.25 µM | Not Reported | [7] |
Note: The reported DC50 and Dmax values can vary depending on the specific experimental conditions, including cell line, treatment duration, and detection method.
Experimental Protocols
Accurate and reproducible assessment of PROTAC efficacy is crucial for their development and comparison. Below are detailed methodologies for key experiments.
Western Blotting for DC50 and Dmax Determination
This protocol outlines the steps to quantify the dose-dependent degradation of a target protein and determine the DC50 and Dmax values.
Materials:
-
Cell culture reagents
-
Pomalidomide-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to be in the exponential growth phase during treatment. Allow cells to attach overnight.
-
PROTAC Treatment: Prepare serial dilutions of the pomalidomide-based PROTAC in complete cell culture medium. The final DMSO concentration should be kept constant across all treatments (typically ≤ 0.1%).
-
Remove the existing medium and add the media containing the different concentrations of the PROTAC. Include a vehicle-only control.
-
Incubate the cells for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[8]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[8]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Repeat the antibody incubation steps for the loading control protein.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[9]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation occurs through the ubiquitin-proteasome system.
Materials:
-
Cell line expressing the target protein
-
Pomalidomide-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)
-
Primary antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin (e.g., P4D1 or FK2)
-
SDS-PAGE and Western blotting reagents (as above)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., 5-10 times the DC50). In a parallel set of wells, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours.[1]
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of the proteins.[1]
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G magnetic beads.
-
Incubate the pre-cleared lysates with the primary antibody against the target protein overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein complex.
-
Wash the beads several times to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein from the beads by boiling in Laemmli sample buffer.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against ubiquitin to detect the polyubiquitinated target protein.
-
Visualizing the PROTAC Mechanism and Workflow
To better illustrate the concepts and processes described, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Caption: A typical experimental workflow for PROTAC functional validation.
Caption: Impact of PROTAC-mediated degradation on a signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Critical Role of Negative Controls in Pomalidomide-Based PROTAC Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specificity of a novel PROTAC (Proteolysis Targeting Chimera) is paramount. This guide provides a comprehensive comparison of an active Pomalidomide-based PROTAC with its corresponding negative control, highlighting the experimental data that underpins the validation of targeted protein degradation.
Pomalidomide-based PROTACs are bifunctional molecules designed to hijack the cell's natural protein disposal system. They consist of a "warhead" that binds to the target protein of interest (POI), a linker, and a pomalidomide moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.
To ensure that the observed degradation of a target protein is a direct result of the PROTAC's mechanism of action and not due to off-target effects or compound toxicity, a rigorously designed negative control is essential. For Pomalidomide-based PROTACs, an ideal negative control is a structurally analogous molecule that is incapable of binding to the CRBN E3 ligase. N-methylated pomalidomide serves as an excellent negative control for this purpose, as the methylation of the glutarimide nitrogen abrogates its ability to bind to Cereblon.
Mechanism of Action: Active vs. Negative Control PROTAC
The fundamental difference between an active Pomalidomide-based PROTAC and its N-methylated negative control lies in their ability to form a productive ternary complex between the target protein and the CRBN E3 ligase.
Comparative Efficacy Data
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. This is quantified by determining the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). In a well-controlled experiment, the active PROTAC should exhibit potent, concentration-dependent degradation of the target protein, while the N-methylated negative control should show no significant degradation.
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Rationale for Activity/Inactivity |
| Active PROTAC (Pomalidomide-based) | e.g., BRD4 | HeLa | 50 | >90 | Binds to both BRD4 and CRBN, inducing ternary complex formation and subsequent proteasomal degradation. |
| Negative Control (N-methylated Pomalidomide-based) | e.g., BRD4 | HeLa | >10,000 | <10 | Binds to BRD4 but is unable to recruit CRBN due to N-methylation, thus preventing the formation of a productive ternary complex. |
Note: The data presented in this table is representative and compiled from established principles of PROTAC technology. Actual values may vary depending on the specific target protein, linker, and experimental conditions.
Experimental Protocols
Western Blotting for Target Protein Degradation
This is a cornerstone technique to visualize and quantify the reduction in target protein levels following PROTAC treatment.
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the active PROTAC and the N-methylated negative control for a predetermined time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used to normalize for protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.
-
Cereblon Binding Assay (Competitive)
To confirm that the N-methylated pomalidomide indeed fails to bind to CRBN, a competitive binding assay can be performed.
Experimental Workflow:
Methodology:
-
Reagent Preparation:
-
Prepare a solution of recombinant human CRBN protein.
-
Prepare serial dilutions of the active pomalidomide and N-methylated pomalidomide.
-
Prepare a solution of a fluorescently labeled ligand known to bind to CRBN (e.g., a fluorescent derivative of thalidomide).
-
-
Assay Procedure:
-
In a microplate, incubate the recombinant CRBN protein with the serially diluted test compounds (active pomalidomide and N-methylated pomalidomide) for a defined period.
-
Add the fluorescently labeled CRBN ligand to all wells.
-
Measure the fluorescence signal (e.g., fluorescence polarization or TR-FRET).
-
-
Data Analysis:
-
A decrease in the fluorescence signal indicates displacement of the fluorescent probe by the test compound.
-
The active pomalidomide should show a concentration-dependent decrease in the signal, from which a binding affinity (e.g., IC50) can be calculated.
-
The N-methylated pomalidomide should not cause a significant decrease in the fluorescence signal, confirming its inability to bind to CRBN.
-
Conclusion
The use of a well-defined negative control, such as an N-methylated pomalidomide-based PROTAC, is indispensable for the validation of targeted protein degradation. By demonstrating that a structurally similar but functionally impaired molecule is unable to induce degradation, researchers can confidently attribute the observed activity of their lead PROTAC to its intended mechanism of action. The experimental protocols outlined in this guide provide a robust framework for conducting these critical negative control experiments, ensuring the generation of reliable and publishable data in the rapidly advancing field of targeted protein degradation.
Determining Degrader Efficacy: A Comparative Guide to DC50 and Dmax for Pomalidomide-Based Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pomalidomide-based degraders, focusing on the critical metrics of DC50 and Dmax for quantifying their potency and efficacy. We present supporting experimental data, detailed protocols for key experiments, and visualizations of the underlying biological pathways and experimental workflows to aid in the rational design and evaluation of novel protein degraders.
Understanding DC50 and Dmax
Pomalidomide-based degraders, including Proteolysis Targeting Chimeras (PROTACs) and molecular glues, function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein. To quantify the effectiveness of these molecules, two key parameters are determined:
-
DC50 (Half-maximal Degradation Concentration): The concentration of a degrader at which 50% of the target protein is degraded. A lower DC50 value indicates a more potent compound.
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation achievable with a given degrader. A higher Dmax value signifies a more efficacious compound.
Performance Comparison of Pomalidomide-Based Degraders
The efficacy of Pomalidomide-based degraders is influenced by several factors, including the specific target protein, the linker chemistry, and the cell line being tested. The following table summarizes representative data for various Pomalidomide-based PROTACs.
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dALK-2 (C5-alkyne) | ALK | SU-DHL-1 | ~10 | >95 | [1] |
| MS4078 (C4-alkyne) | ALK | SU-DHL-1 | ~50 | >90 | [1] |
| ZQ-23 | HDAC8 | - | 147 | 93 | [2] |
| Compound 16 | EGFRWT | A549 | 32.9 | 96 (at 72h) | [3] |
| Compound 15 | EGFRWT | A549 | 43.4 | - | [3] |
| Pomalidomide Analog 19 | Aiolos | MM1S | 120 | 85 | [4] |
| Pomalidomide Analog 17 | Aiolos | MM1S | 1400 | 83 | [4] |
| Pomalidomide | Aiolos | MM1S | 8.7 | >95 | [4] |
| NC-1 (non-covalent) | BTK | Mino | 2.2 | 97 | [5] |
| IR-1 (irreversible) | BTK | Mino | <10 | ~90 | [5] |
| IR-2 (irreversible) | BTK | Mino | <10 | ~90 | [5] |
| RC-3 (reversible covalent) | BTK | Mino | <10 | ~90 | [5] |
| TD9 | Tyrosinase | - | ~50,000 | 61 | [6] |
Note: The specific experimental conditions, such as treatment duration, can significantly impact DC50 and Dmax values.
The "Hook Effect"
A phenomenon often observed with PROTACs is the "hook effect," where the degradation efficiency decreases at higher concentrations of the degrader.[7] This is believed to occur because at high concentrations, the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To accurately determine the Dmax, it is crucial to test a wide range of concentrations.[7]
Signaling Pathway and Experimental Workflow
To understand the context of DC50 and Dmax determination, it is essential to visualize the underlying biological pathway and the experimental process.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.dundee.ac.uk [sites.dundee.ac.uk]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Confirming Ternary Complex Formation: A Comparative Analysis of Biophysical Assays
For researchers, scientists, and drug development professionals navigating the intricate world of molecular interactions, confirming the formation of a ternary complex is a critical step. This is especially true in the burgeoning field of targeted protein degradation, where molecules like PROTACs function by inducing proximity between a target protein and an E3 ligase. This guide provides an objective comparison of key biophysical assays used to validate and characterize these tripartite interactions, complete with experimental data, detailed protocols, and illustrative workflows.
The successful design and optimization of molecules that induce ternary complex formation hinge on the ability to accurately measure the affinity, kinetics, and thermodynamics of these interactions. A variety of biophysical techniques are available, each with its own set of strengths and limitations. This guide will delve into the most commonly employed methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Biolayer Interferometry (BLI), Förster Resonance Energy Transfer (FRET), Microscale Thermophoresis (MST), and proximity-based assays such as AlphaLISA and NanoBRET.
Comparative Overview of Biophysical Assays
The choice of assay depends on several factors, including the specific scientific question, the properties of the interacting molecules, and the available instrumentation. The following table summarizes the key characteristics of each technique to aid in selecting the most appropriate method.
| Assay | Principle | Throughput | Sample Consumption | Information Provided | Key Advantages | Key Limitations |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to a sensor surface. | Low to Medium | Low (analyte) to Medium (ligand) | Kinetics (k_on, k_off), Affinity (K_D) | Label-free, real-time kinetic data, high sensitivity.[1][2][3] | Immobilization of one binding partner can lead to artifacts; potential for mass transport limitations.[3] |
| Isothermal Titration Calorimetry (ITC) | Heat change upon binding. | Low | High | Affinity (K_D), Stoichiometry (n), Thermodynamics (ΔH, ΔS).[4][5][] | Label-free, in-solution measurement, provides complete thermodynamic profile.[4][5][7] | Low throughput, high sample consumption, not suitable for very weak or very tight binders.[2][4] |
| Biolayer Interferometry (BLI) | Change in the interference pattern of light reflected from a biosensor tip. | Medium to High | Low | Kinetics (k_on, k_off), Affinity (K_D).[2][8] | Label-free, real-time data, higher throughput than SPR, less sensitive to refractive index changes in the bulk solution.[2][3] | Immobilization required, generally less sensitive than SPR.[2][8] |
| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer between two fluorophores in close proximity. | High | Low | Proximity, relative affinity.[9][10] | High throughput, can be performed in live cells, sensitive to sub-10 nm distances.[9][11] | Requires labeling of interacting partners, distance and orientation dependent.[9][10] |
| Microscale Thermophoresis (MST) | Change in the movement of molecules in a temperature gradient upon binding. | Medium to High | Very Low | Affinity (K_D).[12][13] | Low sample consumption, in-solution measurement, tolerant of complex buffers and lysates.[14][15] | Requires fluorescent labeling of one component, provides affinity but not kinetic rates.[16] |
| AlphaLISA/AlphaScreen | Generation of a chemiluminescent signal when donor and acceptor beads are brought into proximity. | High | Very Low | Relative affinity, screening hits.[5][] | Homogeneous (no-wash) assay, very high throughput, highly sensitive. | Requires labeled binding partners and specific reagents, prone to interference from sample components. |
| NanoBRET™ | Bioluminescence resonance energy transfer between a luciferase donor and a fluorescent acceptor. | High | Low | Proximity in live cells, relative affinity.[17][18][19] | Allows for real-time measurements in a cellular context, high sensitivity.[9][17][18] | Requires genetic engineering of cells to express tagged proteins. |
| Co-Immunoprecipitation (Co-IP) | Pull-down of a protein complex using an antibody specific to one of the components. | Low | High | Qualitative confirmation of interaction.[1][4] | Can be performed in a cellular context with endogenous proteins. | Generally qualitative or semi-quantitative, prone to non-specific binding.[1][4] |
Quantitative Data Comparison
To provide a tangible comparison of the data generated by different techniques, the following table presents reported dissociation constants (K_D) for the well-characterized ternary complex formed by the PROTAC MZ1, the von Hippel-Lindau (VHL) E3 ligase, and the second bromodomain of BRD4 (BRD4-BD2).
| Assay | Binary K_D (MZ1-VHL) | Ternary K_D (VHL-MZ1-BRD4-BD2) | Cooperativity (α) | Reference |
| SPR | 29 nM | 1.1 nM | 26 | [2] |
| ITC | 66 nM | 4.4 nM | 15 | [2] |
| BLI | Not Reported | ~4 nM | Not Reported | [2] |
Note: Cooperativity (α) is calculated as the ratio of the binary K_D to the ternary K_D. A value greater than 1 indicates positive cooperativity, meaning the binding of the second protein is enhanced by the presence of the first.
Signaling Pathways and Experimental Workflows
To visualize the underlying principles and experimental steps of these assays, the following diagrams are provided in the DOT language for Graphviz.
Caption: General scheme of ternary complex formation.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Formation
Objective: To determine the kinetics and affinity of binary and ternary complex formation.
Materials:
-
SPR instrument and sensor chips (e.g., CM5, SA)
-
Purified Protein A (e.g., E3 ligase) and Protein B (e.g., target protein)
-
Bifunctional molecule (ligand)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)
Methodology:
-
Immobilization: Immobilize Protein A onto the sensor chip surface using standard amine coupling or capture-based methods to a target level of ~1000-2000 RU.
-
Binary Interaction Analysis:
-
Prepare a dilution series of the ligand in running buffer.
-
Inject the ligand concentrations over the immobilized Protein A surface and a reference surface.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the data to a 1:1 binding model to determine the binary k_on, k_off, and K_D.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of Protein B and a dilution series of the ligand in running buffer.
-
Inject these solutions over the immobilized Protein A surface.
-
Monitor the association and dissociation of the ternary complex.
-
Regenerate the sensor surface.
-
Fit the data to a 1:1 binding model to determine the ternary k_on, k_off, and K_D.
-
-
Data Analysis: Calculate the cooperativity factor (α) by dividing the binary K_D by the ternary K_D.
Isothermal Titration Calorimetry (ITC) Protocol for Ternary Complex Formation
Objective: To determine the thermodynamic parameters and affinity of binary and ternary complex formation.
Materials:
-
Isothermal titration calorimeter
-
Purified Protein A, Protein B, and ligand
-
Dialysis buffer (ensure all components are in buffer-matched solutions)
Methodology:
-
Binary Titration (Ligand into Protein A):
-
Load Protein A into the sample cell at a concentration of ~10-20 µM.
-
Load the ligand into the injection syringe at a concentration 10-20 fold higher than Protein A.
-
Perform a series of injections of the ligand into the Protein A solution and measure the heat changes.
-
Integrate the heat pulses and fit the data to a one-site binding model to determine K_D1, ΔH1, and n1.
-
-
Binary Titration (Ligand into Protein B):
-
Repeat the process from step 1, titrating the ligand into a solution of Protein B to determine K_D2, ΔH2, and n2.
-
-
Ternary Titration:
-
There are two common approaches:
-
Titrating ligand into a mixture of Protein A and Protein B: Load a mixture of Protein A and Protein B into the sample cell and titrate with the ligand.
-
Titrating Protein B into a solution of Protein A saturated with ligand: Pre-saturate Protein A with the ligand and titrate this complex with Protein B.
-
-
Perform the titration and analyze the data using appropriate binding models to determine the thermodynamic parameters for ternary complex formation.
-
-
Data Analysis: Compare the binding affinities from the binary and ternary experiments to determine the cooperativity.
Biolayer Interferometry (BLI) Protocol for Ternary Complex Formation
Objective: To measure the kinetics and affinity of ternary complex formation.
Methodology:
-
Sensor Hydration and Immobilization:
-
Hydrate streptavidin (SA) biosensors in running buffer.
-
Immobilize biotinylated Protein A onto the biosensors to a level of 1-2 nm.
-
-
Baseline: Establish a stable baseline by dipping the biosensors in running buffer.
-
Association: Move the biosensors to wells containing a fixed concentration of Protein B and a dilution series of the ligand. Measure the association for a defined period (e.g., 300 seconds).
-
Dissociation: Transfer the biosensors to wells containing only running buffer and measure the dissociation for a defined period (e.g., 600 seconds).
-
Data Analysis: Reference-subtract the data and fit the curves to a 1:1 binding model to obtain k_on, k_off, and K_D for the ternary complex. Due to sensitivity limitations, BLI may be better suited for measuring the protein-protein interaction in the presence of the small molecule rather than the initial small molecule-protein binary interaction.[2]
Förster Resonance Energy Transfer (FRET) Protocol for Ternary Complex Formation
Objective: To detect the proximity of two proteins induced by a small molecule.
Methodology:
-
Protein Labeling: Label Protein A with a donor fluorophore (e.g., CFP) and Protein B with an acceptor fluorophore (e.g., YFP) through genetic fusion or chemical conjugation.
-
Assay Setup: In a microplate format, mix the labeled proteins at appropriate concentrations.
-
Ligand Addition: Add a dilution series of the ligand to the protein mixture.
-
FRET Measurement: Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores. An increase in the acceptor emission and a decrease in the donor emission indicate FRET, and thus proximity.
-
Data Analysis: Calculate the FRET ratio (Acceptor Emission / Donor Emission) and plot it against the ligand concentration to obtain a dose-response curve.
Microscale Thermophoresis (MST) Protocol for Ternary Complex Formation
Objective: To determine the binding affinity of the ternary complex.
Methodology:
-
Labeling: Label one of the proteins (e.g., Protein A) with a fluorescent dye.
-
Binary Interaction:
-
Prepare a serial dilution of the ligand.
-
Mix each ligand dilution with a constant concentration of labeled Protein A.
-
Load the samples into capillaries and measure the MST signal to determine the binary K_D between the ligand and Protein A.
-
-
Ternary Interaction:
-
Prepare a serial dilution of Protein B.
-
Mix each dilution with constant concentrations of labeled Protein A and a saturating concentration of the ligand.
-
Measure the MST signal to determine the K_D of the interaction between Protein A and Protein B in the presence of the ligand.
-
-
Data Analysis: The change in the MST signal is plotted against the concentration of the titrated molecule, and the resulting binding curve is fitted to derive the K_D.
This guide provides a foundational understanding of the various biophysical assays available for confirming and characterizing ternary complex formation. By carefully considering the principles, advantages, and limitations of each technique, researchers can select the most suitable approach to advance their drug discovery and molecular biology research.
References
- 1. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 3. xantec.com [xantec.com]
- 4. researchgate.net [researchgate.net]
- 5. SLAS2024 [slas2024.eventscribe.net]
- 7. resources.revvity.com [resources.revvity.com]
- 8. scispace.com [scispace.com]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. revvity.com [revvity.com]
- 12. MST and TRIC Technology to Reliably Study PROTAC Binary and Ternary Binding in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microscale thermophoresis - Wikipedia [en.wikipedia.org]
- 14. promega.com [promega.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. nicoyalife.com [nicoyalife.com]
- 17. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 18. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 19. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
Pomalidomide vs. Lenalidomide: A Comparative Guide for CRBN-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a Cereblon (CRBN) E3 ligase ligand is a critical determinant of the potency, selectivity, and overall success of a Proteolysis Targeting Chimera (PROTAC). As a substrate receptor for the CUL4A E3 ubiquitin ligase complex, CRBN is a popular choice for PROTAC design, with ligands derived from the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide being widely utilized.[1] This guide provides a detailed, data-driven comparison of pomalidomide and lenalidomide as CRBN ligands in PROTACs to inform rational degrader design.
Performance Comparison: Pomalidomide's Potency Advantage
While both pomalidomide and lenalidomide are potent CRBN binders, with comparable binding affinities, pomalidomide frequently demonstrates superior potency in inducing the degradation of target proteins when incorporated into a PROTAC.[1][2] This enhanced degradation efficiency is a key consideration for researchers aiming to develop highly effective PROTACs.
Quantitative Data Summary
The following tables summarize the binding affinities of the parent compounds to CRBN and representative degradation data for PROTACs targeting the well-studied cancer target, BRD4.
| Ligand | Binding Affinity (Kd) to CRBN | Binding Affinity (IC50) to CRBN-DDB1 |
| Pomalidomide | ~157 nM[1][2] | ~3 µM[1][3] |
| Lenalidomide | ~178 nM[1][2] | ~3 µM[1][3] |
| Thalidomide | ~250 nM[1][2] | ~30 µM[1][3] |
| Table 1: Comparison of CRBN Binding Affinities of Parent Compounds. This data indicates that while both pomalidomide and lenalidomide have similar binding affinities to the CRBN-DDB1 complex, they are approximately 10-fold more potent than thalidomide. |
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) |
| PROTAC based on Pomalidomide | Pomalidomide | BRD4 | 0.81 | >90 |
| PROTAC 4 | Lenalidomide | BRD4 | pM range | >90 |
| PROTAC 5 | Lenalidomide | BRD4 | Not specified | >90 |
| Table 2: Representative Degradation Data for BRD4-Targeting PROTACs. Note: Data is compiled from different studies and experimental conditions may vary. The specific linker details for PROTACs 4 and 5 were not fully disclosed in the source material.[4] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vitro CRBN Binding Assay (Competitive Fluorescence Polarization)
This assay quantitatively determines the binding affinity of a ligand to CRBN.
Materials:
-
Purified recombinant human CRBN-DDB1 complex.
-
Fluorescently labeled thalidomide tracer.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Test compounds (pomalidomide, lenalidomide).
-
384-well, low-volume, black microplates.
-
Fluorescence polarization plate reader.
Methodology:
-
Prepare a solution of the CRBN-DDB1 complex and the fluorescently labeled thalidomide tracer in the assay buffer.
-
Add serial dilutions of the test compounds (pomalidomide or lenalidomide) to the microplate wells.
-
Add the CRBN-DDB1/tracer mixture to each well.
-
Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
The decrease in polarization, caused by the displacement of the fluorescent tracer by the test compound, is used to calculate the IC50 value.
Cellular Protein Degradation Assay (Western Blot)
This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.[5]
Materials:
-
Cell culture reagents.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS), ice-cold.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
Electrophoresis and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Loading control antibody (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Methodology:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.[5]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane and incubate with the primary antibody against the target protein and a loading control antibody.[5][6]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[5]
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[6]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[5]
-
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.[7]
Materials:
-
SPR instrument and sensor chips (e.g., Ni-NTA).
-
Purified, tagged E3 ligase complex (e.g., His-tagged CRBN-DDB1).
-
Purified target protein.
-
PROTAC compound.
-
Running buffer.
Methodology:
-
Immobilization: Immobilize the tagged E3 ligase onto the sensor chip surface.[7]
-
Binary Interaction Analysis:
-
Ternary Complex Analysis:
-
Inject a pre-mixed solution of the PROTAC and the target protein (at a near-saturating concentration) over the immobilized E3 ligase.[7]
-
Measure the binding response and fit the data to a suitable binding model to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd) of the ternary complex.[7]
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) as the ratio of the binary Kd to the ternary Kd. An α value greater than 1 indicates positive cooperativity.[7]
Conclusion
Both pomalidomide and lenalidomide are highly effective CRBN ligands for the development of PROTACs. However, the available data suggests that pomalidomide often exhibits superior degradation potency.[1] The choice between these two ligands will ultimately depend on the specific therapeutic target, the desired selectivity profile, and the physicochemical properties of the final PROTAC molecule. The experimental protocols provided in this guide offer a robust framework for the direct comparison of pomalidomide- and lenalidomide-based PROTACs in your research.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Pomalidomide-CO-C5-Br: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of Pomalidomide-CO-C5-Br, a derivative of the potent immunomodulatory agent Pomalidomide, is critical for ensuring laboratory safety and environmental protection. Due to its classification as a hazardous and cytotoxic compound, stringent protocols must be followed. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, aligning with best practices for handling thalidomide analogues and other hazardous pharmaceutical agents.
I. Essential Safety and Handling Protocols
Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for Pomalidomide as a proxy for specific safety information.[1][2][3] A comprehensive Personal Protective Equipment (PPE) strategy is the first line of defense against accidental exposure.
Required Personal Protective Equipment (PPE):
-
Gloves: Two pairs of chemotherapy-rated, chemical-resistant gloves are required.[4]
-
Eye Protection: Safety goggles or a face shield should be worn at all times.[4]
-
Lab Coat: A disposable, impermeable gown or lab coat is mandatory to protect from spills.[4]
-
Respiratory Protection: When handling powders or if there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) is necessary.[4][5]
All handling of this compound should be conducted within a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[5][6]
II. Waste Characterization and Segregation
Proper characterization and segregation of waste containing this compound is crucial for compliant disposal.[1][4] All materials that come into contact with the compound must be treated as hazardous, cytotoxic waste.[4]
Waste Streams:
-
Bulk Contamination: This includes unused or expired this compound, grossly contaminated items, and spill cleanup materials.
-
Trace Contamination: This includes empty vials, used PPE, and other materials with minimal residual contamination.
Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
III. Step-by-Step Disposal Procedure
The primary recommended method for the disposal of cytotoxic and chemotherapy waste is high-temperature incineration.[4][7]
-
Containment:
-
Bulk Waste: Place all bulk waste in a black, DOT-approved hazardous waste container.[4] The container must be clearly labeled as "Hazardous Waste," "Cytotoxic Waste," and include the chemical name "this compound."[1]
-
Trace Waste: Dispose of trace-contaminated materials in a designated cytotoxic waste container (often a yellow sharps container or a container with a cytotoxic symbol).
-
Sharps: All needles, syringes, and other sharps must be placed in a puncture-resistant sharps container designated for cytotoxic waste.
-
-
Storage:
-
Documentation:
-
Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of generation.[1]
-
-
Final Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[1] The waste will be transported by a licensed hazardous waste contractor for incineration.
-
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.[1]
-
Evacuate: Non-essential personnel should leave the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.[1]
-
Secure: Cordon off the spill area to prevent entry.[5]
-
PPE: Don the appropriate PPE as described in Section I.
-
Contain: Use a chemotherapy spill kit or an appropriate absorbent material to contain the spill.[4] For powdered spills, do not raise dust.[5]
-
Clean: Carefully collect the absorbed material and any contaminated debris and place it in a sealed, labeled container for hazardous waste.[1]
-
Decontaminate: Clean the spill area twice with an appropriate decontamination solution (e.g., a high-pH solution or a solution recommended by your EHS office).[5]
V. Quantitative Data and Guidelines
| Parameter | Guideline | Source |
| Personal Protective Equipment | 2 pairs of chemotherapy-rated gloves, impermeable gown, safety goggles/face shield, respirator for powders. | [4] |
| Waste Container (Bulk) | Black, DOT-approved hazardous waste container. | [4] |
| Waste Labeling | "Hazardous Waste," "Cytotoxic Waste," Chemical Name. | [1] |
| Primary Disposal Method | High-Temperature Incineration. | [4][7] |
| Spill Decontamination | Decontaminate the area twice. | [5] |
VI. Experimental Protocols and Methodologies
Hypothetical Chemical Degradation Protocol (for informational purposes only):
-
In a certified chemical fume hood, dissolve the this compound waste in a suitable organic solvent.
-
Slowly add a strong oxidizing agent (e.g., potassium permanganate or sodium hypochlorite) to the solution while stirring.
-
Monitor the reaction for completion using an appropriate analytical method (e.g., TLC or LC-MS).
-
Once the reaction is complete, neutralize any remaining oxidizing agent.
-
Dispose of the resulting solution as hazardous waste.
It is critical to reiterate that this is a hypothetical protocol and should not be attempted without expert consultation and institutional approval. [1]
VII. Visualized Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
